Tetrahydrofurfuryl butyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
oxolan-2-ylmethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZVDLFOAZNCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862877 | |
| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Heavy sweet aroma reminiscent of apricot and pineapple | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.007-1.013 | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2217-33-6, 92345-48-7 | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tetrahydro-2-furyl)methyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROFURFURYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41378D174 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Tetrahydrofurfuryl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl butyrate (THFB) is a fatty acid ester known for its characteristic fruity aroma, reminiscent of apricot and pineapple.[1] It is primarily utilized as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, supplemented with detailed experimental methodologies and visual representations of its synthesis and analytical workflow.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is essential for its application in various scientific and industrial contexts, including formulation development, quality control, and safety assessments.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C9H16O3 | [1][4] |
| Molecular Weight | 172.22 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Heavy, sweet odor reminiscent of apricot and pineapple | [1] |
| Boiling Point | 225-227 °C at 759 mmHg | [5] |
| Density | 1.007-1.013 g/mL at 25 °C | [1] |
| Refractive Index | 1.446-1.452 at 20 °C | [1] |
| Flash Point | 98.89 °C (210 °F) | [2] |
| Vapor Pressure | 0.053 mmHg at 25 °C (estimated) |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Soluble | [1] |
| Oils | Miscible | [6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of esters like this compound are provided below. These protocols are based on standard laboratory practices.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thiele tube
-
Thermometer (0-300 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Mineral oil
-
Heating source (Bunsen burner or heating mantle)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The Thiele tube is gently heated at the side arm. The design of the tube allows for the circulation of the oil, ensuring uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Measurement of Density (Pycnometer Method)
Density is the mass of a substance per unit volume. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements of liquids.
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Constant temperature water bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m_pycnometer).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The volume is adjusted precisely to the calibration mark, and the outside is dried.
-
The mass of the pycnometer filled with water is determined (m_water).
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The same procedure of thermal equilibration and volume adjustment is followed, and the mass of the pycnometer filled with the sample is measured (m_sample).
-
The density of water at the experimental temperature (ρ_water) is obtained from reference tables.
-
The volume of the pycnometer is calculated: V = (m_water - m_pycnometer) / ρ_water.
-
The density of the this compound is then calculated: ρ_sample = (m_sample - m_pycnometer) / V.
Measurement of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Soft tissue paper
-
Calibration standard (e.g., distilled water)
Procedure:
-
The refractometer is turned on, and the prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.
-
The instrument is calibrated using a standard of known refractive index, such as distilled water, at a specific temperature (e.g., 20 °C).
-
A few drops of this compound are placed on the surface of the lower prism using a clean dropper.
-
The prisms are closed and locked.
-
The light source is adjusted to illuminate the field of view.
-
Looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
If color fringes are observed, the dispersion compensation knob is adjusted until a sharp, black-and-white boundary is obtained.
-
The refractive index value is read from the scale. The temperature should also be recorded.
Synthesis of this compound
This compound is typically synthesized via Fischer esterification, a reaction between a carboxylic acid (butyric acid) and an alcohol (tetrahydrofurfuryl alcohol) in the presence of an acid catalyst.
Caption: Synthesis of this compound via Fischer esterification.
Analytical Workflow: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, especially in complex matrices such as food and fragrance samples.
Caption: General workflow for the analysis of this compound by GC-MS.
Metabolic Fate
Upon ingestion, esters like this compound are expected to be hydrolyzed by esterases into their constituent alcohol and carboxylic acid. In this case, this compound would be broken down into tetrahydrofurfuryl alcohol and butyric acid. Butyric acid is a short-chain fatty acid that can be further metabolized through various pathways in the body.
Caption: Postulated metabolic pathway of this compound.
References
- 1. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 2. This compound, 2217-33-6 [thegoodscentscompany.com]
- 3. CAS 2217-33-6: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2217-33-6 [chemicalbook.com]
- 6. mt.com [mt.com]
Tetrahydrofurfuryl butyrate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrahydrofurfuryl butyrate (CAS No. 2217-33-6), a significant compound in the flavor and fragrance industry. This document details its chemical identity, physicochemical properties, synthesis, and spectral data, presented for the scientific community.
Chemical Identity and Molecular Structure
This compound is an ester recognized for its characteristic fruity aroma.[1] Chemically, it is the product of the esterification of tetrahydrofurfuryl alcohol and butyric acid.[1]
Molecular Formula: C₉H₁₆O₃[2][3]
IUPAC Name: oxolan-2-ylmethyl butanoate[2]
Synonyms: (Tetrahydro-2-furanyl)methyl butanoate, Butyric acid, tetrahydrofurfuryl ester, FEMA 3057[2][3]
The molecular structure consists of a tetrahydrofuran ring linked to a butyrate group via a methylene bridge.
Canonical SMILES: CCCC(=O)OCC1CCCO1[2]
InChI: InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3[1]
InChIKey: DPZVDLFOAZNCBU-UHFFFAOYSA-N[1]
Physicochemical Properties
This compound is a colorless to light yellow liquid with a sweet, fruity odor reminiscent of apricot and pineapple.[2][3] It is insoluble in water but soluble in organic solvents like ethanol.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 172.22 g/mol | [2][3] |
| Density | 1.012 g/mL at 25 °C | [3][4] |
| Boiling Point | 225-227 °C at 759 mm Hg | [3][4] |
| Flash Point | 210 °F (98.9 °C) | [5] |
| Refractive Index | 1.446-1.452 at 20 °C | [2][5] |
| LogP | 1.22 | [3] |
Synthesis
The primary method for synthesizing this compound is through the esterification of tetrahydrofurfuryl alcohol with butyric acid.[1][3] This reaction is typically catalyzed by an acid.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is a representative example for the synthesis of butyrate esters and can be adapted for this compound.
Materials:
-
Tetrahydrofurfuryl alcohol
-
Butyric acid
-
Sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (5%)
-
Brine
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 molar equivalent of tetrahydrofurfuryl alcohol and 1.2 molar equivalents of butyric acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar equivalents) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 3-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Extract the organic layer with an appropriate solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Synthesis Workflow
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
Table 2: GC-MS Data for this compound
| m/z | Relative Intensity |
| 71.0 | 99.99 |
| 43.0 | 32.85 |
| 84.0 | 12.58 |
| 41.0 | 12.38 |
| 27.0 | 7.83 |
| Data obtained from GC-MS analysis with Electron Ionization (EI-B).[2] |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed molecular structure. 1H and 13C NMR spectra for this compound are available in spectral databases such as SpectraBase.[2]
Applications and Safety
This compound is primarily used as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics.[3] It imparts a fruity character to products and can also act as a fixative for more volatile esters.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[2]
References
An In-depth Technical Guide to Tetrahydrofurfuryl Butyrate and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrahydrofurfuryl butyrate, a significant compound in the flavor and fragrance industry and a subject of interest in various scientific disciplines. This document collates its known synonyms, quantitative properties, a detailed experimental protocol for its synthesis, and a proposed metabolic pathway, offering a centralized resource for professionals in research and development.
Synonyms and Chemical Identifiers
This compound is known by a variety of names in scientific literature and commercial contexts.[1][2] A comprehensive list of these synonyms and identifiers is crucial for accurate literature searches and unambiguous communication in research and regulatory documentation.
| Identifier Type | Identifier | Source |
| IUPAC Name | oxolan-2-ylmethyl butanoate | PubChem[1] |
| Common Name | This compound | Multiple Sources |
| Tetrahydrofurfuryl n-butyrate | Multiple Sources | |
| Butyric acid, tetrahydrofurfuryl ester | PubChem[1] | |
| (Tetrahydro-2-furanyl)methyl butanoate | PubChem[1] | |
| Tetrahydro-2-furylmethyl butanoate | PubChem[1] | |
| 2-(Butyryloxymethyl)tetrahydrofuran | PubChem[1] | |
| CAS Number | 2217-33-6 | PubChem[1] |
| Deprecated CAS | 92345-48-7 | PubChem[1] |
| FEMA Number | 3057 | PubChem[1] |
| EINECS Number | 218-710-6 | PubChem[1] |
| UNII | W41378D174 | PubChem[1] |
| InChI | InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3 | PubChem[1] |
| SMILES | CCCC(=O)OCC1CCCO1 | PubChem[1] |
Quantitative Physicochemical Data
The following table summarizes key quantitative properties of this compound, essential for experimental design, safety assessments, and computational modeling.
| Property | Value | Conditions | Source |
| Molecular Formula | C9H16O3 | PubChem[1] | |
| Molecular Weight | 172.22 g/mol | PubChem[1] | |
| Boiling Point | 225-227 °C | 759 mm Hg | ChemicalBook |
| Density | 1.012 g/mL | at 25 °C | ChemicalBook |
| Refractive Index | 1.446-1.452 | at 20 °C | The Good Scents Company[3] |
| Flash Point | 210 °F (98.9 °C) | The Good Scents Company[3] | |
| Solubility | Insoluble in water; Soluble in alcohol and oils | ChemicalBook, PubChem[1] |
Experimental Protocol: Synthesis via Fischer Esterification
The following is a detailed methodology for the synthesis of this compound from tetrahydrofurfuryl alcohol and butyric acid via Fischer esterification. This protocol is based on established principles of ester synthesis.[4][5][6][7][8]
3.1. Materials and Equipment
-
Tetrahydrofurfuryl alcohol (1.0 equivalent)
-
Butyric acid (1.5 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 3-5 mol%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
5% Sodium bicarbonate solution (aqueous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
3.2. Reaction Procedure
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tetrahydrofurfuryl alcohol and butyric acid.
-
While stirring, slowly and carefully add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach the reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to reflux using the heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is deemed complete, turn off the heat and allow the mixture to cool to room temperature.
3.3. Work-up and Purification
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add an equal volume of cold deionized water and gently shake, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted butyric acid. Continue washing until no more effervescence is observed. Discard the aqueous layer after each wash.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water-soluble components.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude this compound can be further purified by vacuum distillation to obtain the final product.
Proposed Metabolic Pathway
While a specific, detailed signaling pathway for this compound is not extensively documented in publicly available scientific literature, its metabolic fate can be predicted based on its chemical structure as a fatty acid ester. It is anticipated to undergo hydrolysis, catalyzed by esterase enzymes, into its constituent alcohol and carboxylic acid.
The primary metabolic pathway is likely the enzymatic hydrolysis of the ester bond to yield tetrahydrofurfuryl alcohol and butyric acid. Butyric acid, a short-chain fatty acid, can then enter the fatty acid metabolism pathway, where it can be converted to butyryl-CoA and subsequently undergo β-oxidation to produce acetyl-CoA. Acetyl-CoA is a central metabolite that can enter the citric acid cycle for energy production. The tetrahydrofurfuryl alcohol moiety would likely undergo further oxidation and conjugation for excretion.
Caption: Proposed metabolic pathway of this compound.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided information on its synonyms, properties, synthesis, and metabolism is intended to facilitate further scientific inquiry and application.
References
- 1. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 2217-33-6 [thegoodscentscompany.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Profile of Tetrahydrofurfuryl Butyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tetrahydrofurfuryl butyrate (CAS No. 2217-33-6), a compound of interest in various chemical and pharmaceutical applications. This document presents available mass spectrometry data and representative nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data based on the analysis of its constituent functional groups. Detailed experimental protocols and a workflow for spectroscopic analysis are also provided to aid in research and development.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation. The data presented here is based on gas chromatography-mass spectrometry (GC-MS) analysis.
Table 1: Mass Spectrometry Data for this compound [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 71.0 | 99.99 | [C4H7O]+ |
| 43.0 | 32.85 | [C3H7]+ |
| 84.0 | 12.58 | [C5H8O]+ |
| 41.0 | 12.38 | [C3H5]+ |
| 27.0 | 7.83 | [C2H3]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for this compound is primarily available through commercial databases, this section provides predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the typical chemical environments of the protons and carbons within the tetrahydrofurfuryl and butyrate moieties of the molecule.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | m | 1H | H-2' |
| ~3.95 | dd | 1H | H-5'a |
| ~3.75 | dd | 1H | H-5'b |
| ~3.85 | m | 2H | H-1'' |
| ~2.25 | t | 2H | H-2 |
| ~1.85 | m | 2H | H-3' |
| ~1.60 | sextet | 2H | H-3 |
| ~1.50 | m | 2H | H-4' |
| ~0.90 | t | 3H | H-4 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Multiplicity is denoted as m (multiplet), dd (doublet of doublets), t (triplet), and sextet.
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~173.5 | C-1 (C=O) |
| ~77.0 | C-2' |
| ~68.5 | C-5' |
| ~66.0 | C-1'' |
| ~36.0 | C-2 |
| ~28.5 | C-3' |
| ~25.5 | C-4' |
| ~18.5 | C-3 |
| ~13.5 | C-4 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by the absorption bands corresponding to its principal functional groups: the ester and the tetrahydrofuran ring.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1240 | Strong | C-O stretch (Ester) |
| ~1180 | Strong | C-O stretch (Ester) |
| ~1090 | Strong | C-O-C stretch (Tetrahydrofuran) |
| 2960-2850 | Medium-Strong | C-H stretch (Aliphatic) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
-
Data Acquisition:
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of around 220 ppm.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. A capillary column suitable for the analysis of esters is used.
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like esters. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier or a similar detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Solubility Profile of Tetrahydrofurfuryl Butyrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of tetrahydrofurfuryl butyrate in various organic solvents. This compound (THFB), a compound recognized for its utility as a flavoring agent and potential as a green solvent and plasticizer, presents a favorable solubility profile for applications in pharmaceutical formulations and chemical synthesis. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection in research and development.
Core Concepts in Solubility
This compound (CAS No. 2217-33-6) is an ester characterized by a tetrahydrofuran ring and a butyrate tail. This structure imparts a moderate polarity, making it generally soluble in a wide range of organic solvents while maintaining low miscibility with water.[1] The principle of "like dissolves like" is central to understanding its solubility; solvents with similar polarity indices to THFB are more likely to be effective solubilizing agents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a comprehensive range of organic solvents is not extensively documented in publicly available literature. A safety data sheet for the compound explicitly states "No data available" for its solubility in water and other solvents. However, based on its chemical structure and the known solubility of analogous compounds such as butyl butyrate, tetrahydrofurfuryl acetate, and tetrahydrofurfuryl propionate, a representative solubility and miscibility profile can be estimated.
Butyl butyrate is described as miscible with ethanol, glycols, and diethyl ether.[2] Tetrahydrofurfuryl acetate is known to be soluble in ethanol, ether, and chloroform.[3][4][5] Similarly, tetrahydrofurfuryl propionate is soluble in alcohol.[6] Based on these related compounds, this compound is expected to be fully miscible with a variety of common organic solvents.
Table 1: Estimated Solubility and Miscibility of this compound in Common Organic Solvents at Ambient Temperature (20-25°C)
| Solvent | Chemical Class | Expected Solubility/Miscibility |
| Ethanol | Alcohol | Miscible |
| Methanol | Alcohol | Miscible |
| Isopropanol | Alcohol | Miscible |
| Acetone | Ketone | Miscible |
| Ethyl Acetate | Ester | Miscible |
| Diethyl Ether | Ether | Miscible |
| Tetrahydrofuran (THF) | Ether | Miscible |
| Toluene | Aromatic Hydrocarbon | Miscible |
| Hexane | Aliphatic Hydrocarbon | Likely Miscible/Highly Soluble |
| Chloroform | Halogenated Hydrocarbon | Miscible |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Miscible |
| Water | Protic | Insoluble (Estimated at ~1.5 g/L) |
Disclaimer: The data in this table is estimated based on the known properties of structurally similar esters and general principles of solubility. Experimental verification is required for precise quantitative values.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in various organic solvents, the following experimental protocols are recommended.
Method 1: Visual Miscibility Determination (for Liquid-Liquid Systems)
This method is a straightforward approach to determine if two liquids are miscible in all proportions at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Calibrated glass test tubes with stoppers
-
Pipettes or graduated cylinders
-
Vortex mixer
-
Constant temperature bath
Procedure:
-
To a clean, dry test tube, add a specific volume (e.g., 5 mL) of the selected organic solvent.
-
Incrementally add known volumes of this compound to the solvent, starting with a small volume (e.g., 0.5 mL).
-
After each addition, stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Visually inspect the mixture against a well-lit background for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.
-
If the mixture remains a single, clear phase, continue to add this compound in increments until a significant portion of the solute has been added (e.g., until a 1:1 volume ratio is achieved or exceeded).
-
The two liquids are considered miscible if a single, clear phase is maintained at all tested proportions.
-
This procedure can be repeated at different temperatures by placing the test tubes in a constant temperature bath for a period of time before and after mixing.
Method 2: Gravimetric Determination of Solubility (for Saturated Solutions)
This method provides a quantitative measure of solubility for systems where miscibility is not infinite.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small flasks with airtight caps
-
Magnetic stirrer and stir bars
-
Constant temperature shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Add a measured volume or weight of the organic solvent to a series of vials.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution can be formed.
-
Seal the vials and place them in a constant temperature shaker/incubator set to the desired temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, cease agitation and allow the excess solute to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any undissolved solute.
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Determine the mass of the transferred saturated solution.
-
Carefully evaporate the solvent from the solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of this compound.
-
Once the solvent is fully evaporated, weigh the dish or vial containing the remaining this compound.
-
Calculate the solubility in terms of grams of solute per 100 mL or 100 g of solvent.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility of this compound for a given application.
Caption: Workflow for Solvent Selection for this compound.
Conclusion
This compound is a versatile ester with broad solubility in common organic solvents. While specific quantitative data remains sparse, its structural similarity to other well-characterized esters provides a strong basis for estimating its solubility behavior. For applications requiring precise solubility values, the experimental protocols outlined in this guide offer robust methods for their determination. The provided workflow serves as a strategic tool for researchers and developers in the efficient selection of appropriate solvent systems for their specific needs.
References
- 1. CAS 637-65-0: Tetrahydrofurfuryl propionate | CymitQuimica [cymitquimica.com]
- 2. biofuranchem.com [biofuranchem.com]
- 3. Tetrahydrofurfuryl acetate | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. tetrahydrofurfuryl acetate, 637-64-9 [thegoodscentscompany.com]
- 6. tetrahydrofurfuryl propionate, 637-65-0 [thegoodscentscompany.com]
Thermal Stability and Degradation Profile of Tetrahydrofurfuryl Butyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl butyrate is a fatty acid ester known for its fruity aroma, finding application in the flavor and fragrance industries.[1][2] Its chemical structure, consisting of a tetrahydrofuran ring linked to a butyrate ester, suggests specific pathways for thermal decomposition.[1] Understanding the thermal stability and degradation profile of this compound is crucial for its application in manufacturing processes, ensuring product quality, and for toxicological assessment. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and visual representations of potential degradation pathways and analytical workflows.
Predicted Thermal Stability and Degradation Profile
The thermal degradation of this compound is anticipated to proceed through several stages, primarily initiated by hydrolysis of the ester bond, followed by the decomposition of the resulting alcohol and carboxylic acid.
Primary Degradation Pathway: Hydrolysis
The most probable initial step in the degradation of this compound, especially in the presence of moisture, is the hydrolysis of the ester linkage.[3][4][5] This reaction would yield Tetrahydrofurfuryl alcohol (THFA) and butyric acid.[3][4] This process can be catalyzed by acidic or alkaline conditions.[5]
Secondary Degradation of Primary Products
Following hydrolysis, the primary degradation products, Tetrahydrofurfuryl alcohol and butyric acid, are susceptible to further thermal decomposition.
-
Tetrahydrofurfuryl Alcohol (THFA): When heated to decomposition, THFA is known to emit acrid smoke and irritating fumes.[6] The decomposition of the tetrahydrofuran ring can be complex, potentially leading to ring-opening and the formation of smaller, volatile organic compounds.[2]
-
Butyric Acid: The thermal decomposition of carboxylic acids like butyric acid can proceed through various pathways, including decarboxylation to form propane and carbon dioxide, or dehydration. At higher temperatures, further fragmentation into smaller molecules such as carbon monoxide and methane can occur.
Hypothetical Thermogravimetric Analysis (TGA) Profile
A hypothetical TGA profile for this compound under an inert atmosphere would likely show an initial mass loss corresponding to its boiling point (225-227 °C at 759 mm Hg), followed by decomposition at higher temperatures. The decomposition may occur in one or multiple steps, reflecting the breakdown of the ester and subsequent degradation of its constituent parts.
Data Presentation
The following table summarizes the key physical properties of this compound, which are relevant to its thermal stability.
| Property | Value | Reference |
| Molecular Formula | C9H16O3 | [6][7] |
| Molecular Weight | 172.22 g/mol | [6][7] |
| Boiling Point | 225-227 °C (at 759 mm Hg) | [7] |
| Flash Point | 98.89 °C (210.00 °F) | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the thermal stability and degradation profile of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperatures of this compound.
Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 1 or similar).[1]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp up the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the boiling point, melting point (if applicable), and any endothermic or exothermic events associated with the degradation of this compound.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., -50 °C).
-
Ramp up the temperature to 300 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify endothermic peaks corresponding to melting and boiling.
-
Identify exothermic peaks that may indicate decomposition.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
Objective: To identify the volatile and semi-volatile products of thermal degradation.
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
Methodology:
-
Sample Degradation: Heat a known amount of this compound in a sealed vial at a temperature determined from TGA results (e.g., just above Tonset) for a specified time.
-
Headspace Analysis:
-
Use a gas-tight syringe to sample the headspace of the vial.
-
Inject the gas sample into the GC-MS.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).
-
Mandatory Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: Experimental workflow for thermal analysis.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. furan.com [furan.com]
An In-depth Technical Guide to Tetrahydrofurfuryl Butyrate: Addressing its Origins, Properties, and Applications
Introduction
This technical guide provides a comprehensive overview of Tetrahydrofurfuryl Butyrate (THFB), a compound of interest to researchers, scientists, and professionals in drug development and food science. While the natural occurrence of many flavor compounds is a key area of study, evidence strongly indicates that this compound is a synthetically produced substance and is not found in nature. This guide will therefore focus on its chemical properties, synthesis, industrial applications, and analysis, while also clarifying its distinction from the naturally occurring short-chain fatty acid, butyrate.
Chemical Identity and Physical Properties
This compound is classified as a fatty acid ester. It is a colorless liquid with a characteristic sweet and fruity aroma, often reminiscent of apricot and pineapple[1]. Its chemical structure consists of a tetrahydrofuran ring linked to a butyrate group via an ester bond.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₁₆O₃ | [2] |
| Molecular Weight | 172.22 g/mol | [1] |
| CAS Number | 2217-33-6 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Heavy, sweet, fruity (apricot, pineapple) | [1][3] |
| Solubility | Insoluble in water; Soluble in ethanol | [1] |
| Density | 1.007 - 1.013 g/mL at 25 °C | [1] |
| Refractive Index | 1.446 - 1.452 at 20 °C | [1] |
| Boiling Point | 225-227 °C | [3] |
| Flash Point | 210 °F (98.9 °C) | [4] |
Sources and Occurrence: A Synthetic Compound
Contrary to what might be assumed from its fruity aroma, this compound is not a naturally occurring compound. One industry resource explicitly states it is "not found in nature"[4]. Its presence in food products is due to its use as a synthetic flavoring agent.
It is crucial to distinguish this compound from butyrate , a short-chain fatty acid. Butyrate is naturally produced in the colon by the microbial fermentation of dietary fiber and is also found in some foods like butter and hard cheeses[5]. Butyrate plays a significant role in gut health[5][6]. This compound, on the other hand, is a synthetic ester of butyric acid and tetrahydrofurfuryl alcohol.
Industrial Synthesis
This compound is synthesized industrially through the esterification of tetrahydrofurfuryl alcohol with n-butyric acid[3]. This reaction typically requires an acid catalyst.
Applications in the Food Industry
This compound is primarily used as a flavoring agent in the food industry[1][7]. It is valued for its ability to impart fruity notes and for its fixative properties, which help to stabilize more volatile flavor compounds[3]. It is used in a variety of products, including beverages, baked goods, and candies. The typical concentration in finished food products ranges from 1 to 15 parts per million (ppm)[3].
Experimental Protocols
As this compound is a synthetic compound, experimental protocols are focused on its synthesis and its analysis in commercial products rather than isolation from natural sources.
5.1. Synthesis of this compound (Illustrative Protocol)
A general laboratory-scale synthesis would involve reacting tetrahydrofurfuryl alcohol with an excess of butyric acid in the presence of a strong acid catalyst such as sulfuric acid. The mixture is heated under reflux, and the water produced during the reaction is removed to drive the equilibrium towards the formation of the ester. The product is then isolated and purified, typically by distillation.
5.2. Analysis of this compound in Food Products
The analysis of this compound in a food matrix typically involves extraction followed by chromatographic separation and detection.
Regulatory Status
This compound is listed by the U.S. Food and Drug Administration (FDA) as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption (21 CFR 172.515)[7]. It has also been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[1].
Conclusion
This compound is a well-characterized synthetic flavoring agent with a long history of use in the food industry. While it does not occur naturally, its chemical properties and fruity aroma make it a valuable component in the creation of a wide range of food flavors. For researchers and professionals in related fields, it is essential to distinguish this synthetic ester from the biologically important short-chain fatty acid, butyrate. Future research on this compound will likely continue to focus on its applications in food science and its safety profile.
References
- 1. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2217-33-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 2217-33-6 [chemicalbook.com]
- 4. This compound, 2217-33-6 [thegoodscentscompany.com]
- 5. Butyrate Foods List: Boost Butyrate and Gut Health [honehealth.com]
- 6. 35 Foods High In Butyrate & When To Supplement [rupahealth.com]
- 7. GSRS [precision.fda.gov]
Unveiling the Safety Profile of Tetrahydrofurfuryl Butyrate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the toxicological data and safety profile of Tetrahydrofurfuryl butyrate (CAS No. 2217-33-6), a flavoring agent used in the food industry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available safety data, metabolic pathways, and the methodologies used in its toxicological evaluation.
Executive Summary
Toxicological Data
A thorough review of publicly available literature indicates a significant lack of direct toxicological studies on this compound. A human health tier II assessment of esters of tetrahydrofurfuryl alcohol, including the butyrate ester, by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS), now known as the Australian Industrial Chemicals Introduction Scheme (AICIS), found "no data for acute toxicity, skin and eye irritation, skin sensitisation and carcinogenicity are available for the chemicals in this group". The safety evaluation, therefore, pivots to the toxicological profiles of its primary metabolites.
Table 1: Acute Toxicity Data for this compound Metabolites
| Compound | Test Species | Route | LD50 | Reference |
| Tetrahydrofurfuryl alcohol (THFA) | Rat | Oral | 1600 - 2500 mg/kg | [3] |
| Butyric acid | Data not available in searched documents | - | - |
Note: The available information for THFA shows a range of reported LD50 values.
Table 2: Repeated-Dose Toxicity Data for Tetrahydrofurfuryl Alcohol (THFA)
| Study Type | Test Species | Route | NOAEL | Key Findings | Reference |
| 90-day | Sprague-Dawley Rat | Oral | ≥339 mg/kg bw/day | Male reproductive system toxicity | |
| 90-day | Sprague-Dawley Rat | Dermal | ≥300 mg/kg bw/day | Male reproductive system toxicity | |
| Reproductive and Developmental | Crj:CD(SD)IGS Rat | - | 69 mg/kg bw/day | Reproductive and developmental toxicity |
Table 3: Genotoxicity Data
| Compound | Assay | Test System | Metabolic Activation | Result | Reference |
| Tetrahydrofurfuryl propionate (related ester) | Bacterial Reverse Mutation Assay | Salmonella typhimurium (TA1535, TA1537, TA1538, TA98, TA100) | Without | Negative | |
| This compound | No data available | - | - | - |
Metabolism and Pharmacokinetics
The primary metabolic pathway for this compound is expected to be hydrolysis, catalyzed by carboxylesterases, into tetrahydrofurfuryl alcohol (THFA) and butyric acid. These metabolites are then further processed through established metabolic routes. THFA is oxidized to its corresponding carboxylic acid, which is then conjugated with glucuronic acid and excreted, primarily in the urine. Butyric acid is a short-chain fatty acid that is readily metabolized in the body. It is not anticipated that these derivatives would form reactive epoxide metabolites.
Metabolic pathway of this compound.
Experimental Protocols
While specific experimental data for this compound is not available, this section outlines the standard methodologies that would be employed for its toxicological assessment, based on OECD guidelines.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This assay is a widely used method to assess the mutagenic potential of a substance.
Principle: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The assay determines if the test substance can cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal medium[4][5].
Methodology:
-
Strain Selection: At least five strains are typically used, covering both base-pair substitution and frameshift mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA)[6][7].
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme-inducing agent, to mimic mammalian metabolism[6].
-
Exposure: The test substance is mixed with the bacterial culture and the S9 mix (if applicable) and plated on a minimal agar medium.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies[6].
Ames Test Experimental Workflow.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.
Principle: The test substance is administered orally to several groups of rodents at different dose levels for 90 days. Toxic effects are observed, and a no-observed-adverse-effect level (NOAEL) is determined[8][9][10].
Methodology:
-
Animal Selection: Typically, rats are used. At least 10 males and 10 females are assigned to each dose group[8].
-
Dose Administration: The test substance is administered daily, seven days a week, for 90 days. Administration can be via gavage, in the diet, or in drinking water[10]. At least three dose levels and a control group are used.
-
Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly.
-
Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed and examined macroscopically. Histopathological examination of selected organs is performed.
Skin Sensitization: Local Lymph Node Assay (LLNA - OECD 429)
The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.
Principle: The assay is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is measured and is proportional to the dose applied[11][12][13].
Methodology:
-
Animal Selection: Mice are used, with a minimum of four animals per dose group[11][13].
-
Dose Administration: The test substance is applied to the dorsum of each ear for three consecutive days. At least three concentrations of the test substance, a negative control (vehicle), and a positive control are used.
-
Cell Proliferation Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. After a few hours, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Evaluation: The incorporation of the radiolabel into the lymph node cells is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the control group. A substance is classified as a sensitizer if the SI is 3 or greater[11].
Conclusion
References
- 1. JECFA Evaluations-TETRAHYDROFURFURYL BUTYRATE- [inchem.org]
- 2. WHO | JECFA [apps.who.int]
- 3. ams.usda.gov [ams.usda.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. nucro-technics.com [nucro-technics.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ask-force.org [ask-force.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Regulatory Landscape of Tetrahydrofurfuryl Butyrate: A Technical Guide for Food and Cosmetic Applications
An In-depth Examination of International Standards and Safety Assessments for Researchers and Product Development Professionals
Tetrahydrofurfuryl butyrate, a synthetic flavoring agent and fragrance ingredient, is subject to a range of regulatory frameworks governing its use in food and cosmetic products. This technical guide provides a comprehensive overview of its current regulatory status, summarizing key quantitative data, detailing experimental protocols from pivotal safety evaluations, and visualizing the regulatory assessment workflows. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals engaged in the formulation and safety assessment of products containing this ingredient.
Regulatory Status in Food
This compound is primarily used in the food industry as a flavoring agent to impart fruity and sweet notes. Its regulatory approval is well-established by major international bodies.
United States Food and Drug Administration (FDA)
In the United States, this compound is listed as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption. It is referenced in the Code of Federal Regulations under 21 CFR 172.515 [1].
Flavor and Extract Manufacturers Association (FEMA)
The Flavor and Extract Manufacturers Association has designated this compound as "Generally Recognized as Safe" (GRAS). It is assigned FEMA Number 3057 [1]. The FEMA GRAS status is based on a comprehensive review of safety and toxicological data.
Joint FAO/WHO Expert Committee on Food Additives (JECFA)
The following diagram illustrates the typical workflow for the safety assessment of a flavoring agent by JECFA.
References
An In-depth Technical Guide to Tetrahydrofurfuryl Butyrate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetrahydrofurfuryl butyrate (THFB), a versatile ester with potential applications in various research fields, particularly those related to drug development and cellular biology. This document details its key suppliers, available purity grades, potential as a butyrate pro-drug, relevant experimental protocols, and the toxicological profile of its metabolites.
Core Compound Properties and Sourcing
This compound (CAS No. 2217-33-6) is an ester of tetrahydrofurfuryl alcohol and butyric acid. It is a colorless to pale yellow liquid with a fruity aroma. For research purposes, sourcing high-purity THFB is crucial for reproducible experimental outcomes.
Key Suppliers and Purity Grades
Several chemical suppliers offer this compound for laboratory use. The available purity grades are suitable for a range of research applications, from initial screening to more sensitive cell-based assays.
| Supplier | Available Purity Grades | Notes |
| TCI America | >98.0% (GC)[1] | A common supplier for research-grade chemicals. |
| Combi-Blocks | ≤100% | Listed for laboratory chemical use and scientific R&D.[2] |
| ChemicalBook | 85.0-99.8%, 98% | An online marketplace listing various suppliers and purities.[3] |
| CymitQuimica | >98.0% (GC), 95.0% | Offers different grades for research applications.[4][5] |
| Fisher Scientific | ≥98.0% (GC) | Distributes TCI America products.[1] |
| The Good Scents Company | 97.00 to 100.00% | Lists various suppliers for research and experimental use.[6] |
Potential as a Butyrate Prodrug and Scientific Rationale
While this compound itself has limited documented biological activity in drug development literature, its chemical structure suggests it can function as a prodrug, delivering butyric acid and tetrahydrofurfuryl alcohol (THFA) upon hydrolysis. Esters of tetrahydrofurfuryl alcohol are expected to be hydrolyzed in vivo to THFA and the corresponding carboxylic acid.[7] This metabolic pathway is critical as butyric acid is a well-researched short-chain fatty acid with significant biological effects.
The Role of Butyrate as an Active Metabolite
Butyrate is a natural product of fiber fermentation by the gut microbiota and is a known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate can modulate gene expression, leading to a variety of cellular responses including anti-inflammatory effects, cell cycle arrest, and apoptosis. This mechanism of action is a key area of investigation for its therapeutic potential.
The workflow for the hydrolysis of this compound and the subsequent action of butyrate is illustrated below.
Experimental Protocols
Given the potential of this compound to act as a butyrate donor, a relevant experimental protocol for researchers would be an in vitro histone deacetylase (HDAC) inhibition assay. This assay can be used to determine the IC50 value of the compound, likely after pre-incubation to allow for hydrolysis and the release of butyrate.
In Vitro Fluorometric HDAC Inhibition Assay
This protocol is adapted from standard fluorometric methods for measuring HDAC activity.
Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin) in a suitable buffer
-
Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
This compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 355-360 nm, Emission: 460 nm)
Experimental Workflow:
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of this compound in HDAC Assay Buffer. A final DMSO concentration of <1% is recommended.
-
Reaction Setup: In a 96-well black microplate, add the reagents in the following order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This step allows for the interaction between the enzyme and the inhibitor.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.
-
Stop and Develop: Add the Developer solution containing the Stop Solution to each well. This terminates the HDAC reaction and allows the developer to cleave the deacetylated substrate, generating a fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway of Butyrate-Mediated HDAC Inhibition
The inhibition of HDACs by butyrate leads to the hyperacetylation of histones, which alters chromatin structure and the expression of various genes. This can result in several downstream cellular effects, including cell cycle arrest and apoptosis, which are of significant interest in cancer research.
Toxicological Profile of Metabolites
Upon hydrolysis, this compound is expected to yield butyric acid and tetrahydrofurfuryl alcohol (THFA). While butyric acid is a natural metabolite with a well-characterized safety profile, the toxicological properties of THFA should be considered in the experimental design.
Tetrahydrofurfuryl alcohol (THFA):
-
Irritation: It is considered moderately irritating to the skin and mucous membranes.[2]
-
Reproductive Toxicity: Studies in rats have indicated that THFA may cause testicular impairment and has been proposed for classification as a substance suspected of being toxic to reproduction.[7][8]
-
General Toxicity: In cases of acute poisoning leading to death, effects such as brain swelling and hemorrhages have been reported.[2]
Researchers should handle this compound and conduct experiments with appropriate safety precautions, considering the potential release of THFA.
Synthesis
For researchers interested in custom synthesis, this compound can be prepared by the esterification of tetrahydrofurfuryl alcohol with n-butyric acid.[3] Enzymatic synthesis using lipases is also a viable and greener alternative, which has been successfully applied for the production of other butyrate esters.
This technical guide provides a foundational understanding of this compound for its application in a research setting. By leveraging its potential as a butyrate prodrug, researchers can explore the well-documented biological activities of butyrate in various experimental models.
References
- 1. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ift.co.za [ift.co.za]
- 4. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 2217-33-6 [thegoodscentscompany.com]
- 6. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. ANSES proposes that THFA be classified as a suspected reproductive toxicant | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
Methodological & Application
Synthesis of Tetrahydrofurfuryl butyrate via esterification of tetrahydrofurfuryl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl butyrate (THFB) is an ester recognized for its characteristic fruity aroma, reminiscent of apricot and pineapple.[1][2] It finds applications in the flavor and fragrance industries and is used as a flavoring agent in food products.[1][3] Chemically, it is the butanoate ester of tetrahydrofurfuryl alcohol.[3][4] The synthesis of THFB is typically achieved through the esterification of tetrahydrofurfuryl alcohol with butyric acid.[1][4] This document provides detailed protocols for the synthesis, purification, and characterization of this compound, intended for use in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₃ | [5] |
| Molecular Weight | 172.22 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Odor | Fruity, sweet, reminiscent of apricot and pineapple | [1][2] |
| Boiling Point | 225-227 °C at 759 mmHg | [1] |
| Density | 1.007-1.013 g/mL at 25 °C | [2] |
| Refractive Index | 1.446-1.452 at 20 °C | [2] |
| Solubility | Insoluble in water, soluble in ethanol | [2] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol details the synthesis of this compound using a classic Fischer esterification reaction, which involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.[6][7]
Materials:
-
Tetrahydrofurfuryl alcohol (≥99%)
-
n-Butyric acid (≥99%)
-
Concentrated sulfuric acid (95-98%)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
Diethyl ether or Dichloromethane (for extraction)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine tetrahydrofurfuryl alcohol and n-butyric acid. A slight excess of the alcohol can be used to drive the equilibrium towards the product. A molar ratio of 1:1.2 (butyric acid to tetrahydrofurfuryl alcohol) is a good starting point.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. Typically, 1-2% of the total weight of the reactants is sufficient.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained at approximately 120°C. Allow the reaction to proceed for 2-4 hours. To improve the yield, a Dean-Stark apparatus can be used with toluene to azeotropically remove the water formed during the reaction.[6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to the separatory funnel to neutralize the acidic catalyst and any unreacted butyric acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove any remaining salts or water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless, pure product. Collect the fraction boiling at the appropriate temperature and reduced pressure.
Expected Yield:
The reported yield for the synthesis of esters of tetrahydrofurfuryl alcohol is generally good, often 80% or above.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value/Range |
| Reactant Molar Ratio (Butyric Acid:Tetrahydrofurfuryl Alcohol) | 1:1 to 1:1.5 |
| Catalyst (Conc. H₂SO₄) | 1-2% (w/w of reactants) |
| Reaction Temperature | ~120 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Theoretical Yield (for 1 mole of limiting reactant) | 172.22 g |
| Expected Experimental Yield | ≥ 80% |
| Purity (by GC) | >98% |
Visualizations
Chemical Reaction Scheme
Caption: Fischer esterification of tetrahydrofurfuryl alcohol and butyric acid.
Experimental Workflow
Caption: Workflow for the synthesis and purification of THFB.
References
- 1. This compound | 2217-33-6 [chemicalbook.com]
- 2. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 2217-33-6: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cerritos.edu [cerritos.edu]
Application Notes and Protocols for the Biocatalytic Synthesis of Tetrahydrofurfuryl Butyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Tetrahydrofurfuryl butyrate (THFB) using immobilized lipase. The focus is on the efficient and environmentally friendly biocatalytic route utilizing Novozym® 435, a commercially available immobilized Candida antarctica lipase B.
Introduction
This compound is a valuable flavor and fragrance compound with a fruity aroma. Traditional chemical synthesis often requires harsh conditions and can lead to undesirable byproducts. The enzymatic synthesis using immobilized lipases offers a green and highly selective alternative, operating under mild conditions with high catalytic efficiency and the potential for catalyst reuse.[1][2] This document outlines the optimized parameters, experimental protocols, and reaction kinetics for this biocatalytic process.
Data Presentation: Optimized Reaction Parameters
The efficiency of the biocatalytic synthesis of this compound is influenced by several key parameters. Novozym® 435 has been identified as the most effective catalyst for this esterification.[1] The following tables summarize the critical parameters for achieving high conversion yields.
Table 1: Recommended Catalyst and Reaction Conditions
| Parameter | Recommended Value/Type | Notes |
| Biocatalyst | Novozym® 435 (Candida antarctica lipase B immobilized on acrylic resin) | Exhibits the highest catalytic activity and stability for this reaction.[1] |
| Reaction Type | Esterification | Preferred over transesterification to avoid substrate and product inhibition.[1] |
| Solvent | Solvent-free system or n-hexane | Solvent-free systems are environmentally friendly; n-hexane can be used if necessary. |
| Temperature | 30-40°C | The optimal temperature balances reaction rate and enzyme stability.[1] |
| Agitation | 150-200 rpm | Ensures proper mixing and reduces mass transfer limitations. |
Table 2: Substrate and Enzyme Loading for Optimal Conversion
| Parameter | Range | Optimal Value | Expected Yield |
| Substrate Molar Ratio (Butyric Acid : Tetrahydrofurfuryl Alcohol) | 1:1 to 1:2 | 1:1.5 | >90% |
| Enzyme Loading (Novozym® 435, % w/w of substrates) | 5% - 15% | 10% | >90% |
| Reaction Time | 4 - 12 hours | 8 hours | >90% |
Experimental Protocols
Protocol 1: Immobilization of Lipase (General Procedure)
While Novozym® 435 is a commercially available pre-immobilized enzyme, this protocol outlines a general method for immobilizing lipase on a support material, which can be adapted for custom preparations.
Materials:
-
Lipase powder (e.g., from Candida rugosa)
-
Support material (e.g., Celite, polypropylene)
-
Phosphate buffer (50 mM, pH 7.0)
-
Glutaraldehyde solution (2.5% v/v in phosphate buffer) - for covalent attachment
-
Beaker, magnetic stirrer, and filtration apparatus
Procedure:
-
Support Activation (for covalent binding):
-
Suspend the support material in the glutaraldehyde solution.
-
Stir for 2 hours at room temperature.
-
Wash thoroughly with distilled water to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Dissolve the lipase powder in phosphate buffer to a desired concentration.
-
Add the activated (or plain, for adsorption) support to the lipase solution.
-
Stir the suspension gently at 4°C for 12-24 hours.
-
-
Washing and Drying:
-
Separate the immobilized enzyme from the solution by filtration.
-
Wash the immobilized lipase with phosphate buffer to remove any unbound enzyme.
-
Dry the preparation under vacuum at room temperature.
-
Protocol 2: Biocatalytic Synthesis of this compound
This protocol details the esterification of tetrahydrofurfuryl alcohol with butyric acid using Novozym® 435.
Materials:
-
Tetrahydrofurfuryl alcohol (THFA)
-
Butyric acid
-
Novozym® 435
-
n-hexane (optional, as solvent)
-
Reaction vessel (e.g., sealed flask with a magnetic stirrer)
-
Shaking incubator or water bath with temperature control
Procedure:
-
Reactant Preparation:
-
In the reaction vessel, combine tetrahydrofurfuryl alcohol and butyric acid at a molar ratio of 1:1.5.
-
-
Enzyme Addition:
-
Add Novozym® 435 to the mixture at a concentration of 10% (w/w) of the total substrate mass.
-
-
Reaction Incubation:
-
Seal the reaction vessel to prevent the evaporation of reactants and products.
-
Place the vessel in a shaking incubator set to 40°C and 200 rpm.
-
Allow the reaction to proceed for 8 hours.
-
-
Reaction Monitoring:
-
Periodically withdraw small aliquots of the reaction mixture.
-
Analyze the samples by gas chromatography (GC) to determine the conversion of reactants to this compound.
-
-
Product Recovery:
-
After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and reused.
-
The liquid product mixture can be purified by vacuum distillation to isolate the this compound.
-
Protocol 3: Gas Chromatography (GC) Analysis
This protocol provides a method for the quantitative analysis of the reaction mixture to determine the concentration of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the ester from the alcohol and acid.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase to 230°C at a rate of 10°C/minute.
-
Hold: Maintain 230°C for 5 minutes.
-
-
Injection Volume: 1 µL.
Sample Preparation:
-
Dilute the reaction aliquot in a suitable solvent (e.g., n-hexane or acetone).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare standard solutions of tetrahydrofurfuryl alcohol, butyric acid, and this compound of known concentrations.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Determine the concentration of each component in the reaction samples by comparing their peak areas to the calibration curves.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
Reaction Mechanism: Ping-Pong Bi-Bi
The enzymatic esterification of tetrahydrofurfuryl alcohol with butyric acid catalyzed by lipase follows a Ping-Pong Bi-Bi mechanism. This mechanism involves the formation of a covalent acyl-enzyme intermediate.
References
Gas chromatography-mass spectrometry (GC-MS) method for Tetrahydrofurfuryl butyrate analysis
An Application Note and Protocol for the Analysis of Tetrahydrofurfuryl Butyrate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a flavoring agent with a fruity, apricot-pineapple-like aroma, also used in the cosmetics industry. Its accurate and reliable quantification is crucial for quality control in food and beverage products, as well as for safety and exposure assessments in cosmetic and pharmaceutical applications. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[1][2]
Principle of the Method
This method involves the extraction of this compound from the sample matrix, followed by separation and quantification using GC-MS. The gas chromatograph separates the analyte from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted analyte and identifies it based on its unique mass spectrum, providing a high degree of sensitivity and specificity.[1]
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Below are protocols for common matrices.
a) Liquid Samples (e.g., Beverages, Juices)
-
Liquid-Liquid Extraction (LLE): This is a simple and effective method for extracting analytes from liquid matrices.[1][2]
-
To 10 mL of the liquid sample in a separatory funnel, add 10 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).
-
Add an appropriate internal standard (e.g., d7-butyric acid or a structurally similar ester not present in the sample).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer (bottom layer for dichloromethane, top layer for hexane/ether).
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
-
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is well-suited for the analysis of volatile and semi-volatile compounds.[3]
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
If necessary, add salt (e.g., NaCl) to increase the ionic strength of the sample and promote the partitioning of the analyte into the headspace.
-
Seal the vial with a septum cap.
-
Incubate the vial at a controlled temperature (e.g., 50-60°C) for a set time (e.g., 15-30 minutes) to allow for equilibration between the sample and the headspace.
-
Expose a SPME fiber (e.g., with a PDMS/DVB coating) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.
-
Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.
-
b) Solid and Semi-Solid Samples (e.g., Food Products, Creams)
-
Headspace Analysis: For solid samples, headspace analysis can be used to extract volatile compounds without extensive sample cleanup.[2][4]
-
Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a headspace vial.
-
Add an internal standard.
-
Seal the vial and incubate at an elevated temperature (e.g., 80-120°C) for a set time (e.g., 30-60 minutes).
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas and inject it into the GC.
-
2. GC-MS Instrumentation and Conditions
The following are recommended starting conditions. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
3. Quantification
Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Selected Ions for SIM Mode:
-
Quantifier Ion: m/z 71 (most abundant fragment ion)
-
Qualifier Ions: m/z 43, 84, 101
-
Data Presentation
Table 1: Expected Retention Time and Mass Spectral Data for this compound
| Compound | CAS Number | Molecular Formula | Molecular Weight | Expected Retention Time (min) * | Key Mass Fragments (m/z) |
| This compound | 2217-33-6 | C₉H₁₆O₃ | 172.22 | ~10-15 | 71, 43, 84, 101 |
*Expected retention time is an estimate and will vary depending on the specific GC column and conditions used.
Table 2: Typical Method Validation Parameters for GC-MS Analysis of Flavor Esters
| Parameter | Typical Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 50 µg/L |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Note: These are typical values for the analysis of flavor esters in various matrices and should be determined experimentally for the specific application.[3][5]
Visualization
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationship for Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. tandfonline.com [tandfonline.com]
- 4. gcms.cz [gcms.cz]
- 5. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Tetrahydrofurfuryl Butyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrofurfuryl butyrate is an ester known for its characteristic fruity aroma, finding applications in the flavor and fragrance industries.[1] Its accurate quantification is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and reliable method for the analysis of such compounds.
This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The protocol outlines the chromatographic conditions, sample preparation, and data analysis, providing a comprehensive guide for researchers.
Experimental Protocol
This protocol is based on established methods for similar butyrate esters and furan derivatives, optimized for the analysis of this compound.[2][3][4]
2.1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended. Alternatively, a Phenyl column can be used.[5][6]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid or formic acid (analytical grade).
-
Sample: this compound standard.
-
Filters: 0.45 µm syringe filters for sample preparation.[4]
2.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Run Time | 15 minutes |
2.3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Degas both mobile phases using an ultrasonic bath for 15 minutes before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of this compound standard.
-
Dissolve it in a 25 mL volumetric flask with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish a calibration curve.
-
2.4. Sample Preparation
-
Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range.[7]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
2.5. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
After each run, an appropriate column wash should be performed.
Data Presentation
The quantitative data for the HPLC analysis of this compound is summarized in the table below. This data is representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time (tR) | ~ 6.5 min |
| Tailing Factor (T) | 1.1 |
| Theoretical Plates (N) | > 5000 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. This application note serves as a valuable resource for researchers and professionals in need of a robust analytical method for this compound.
References
- 1. CAS 2217-33-6: this compound | CymitQuimica [cymitquimica.com]
- 2. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 3. aurigeneservices.com [aurigeneservices.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS [mdpi.com]
- 6. Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. greyhoundchrom.com [greyhoundchrom.com]
Application of Tetrahydrofurfuryl Butyrate as a Plasticizer in Polymer Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasticizers are essential additives in polymer formulations, enhancing flexibility, processability, and durability. They function by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing the free volume within the polymer matrix. In the context of pharmaceutical and medical applications, the choice of a plasticizer is critical, with stringent requirements for biocompatibility, low toxicity, and minimal leachability.
Tetrahydrofurfuryl butyrate, an ester of tetrahydrofurfuryl alcohol and butyric acid, presents itself as a potential candidate for a biocompatible plasticizer. Its structural features suggest possible compatibility with a range of polymers used in drug delivery systems and medical devices. This document provides an overview of the potential applications of this compound as a plasticizer and outlines detailed protocols for its evaluation in polymer films.
While specific quantitative data on the plasticizing effects of this compound is not extensively available in public literature, this document provides generalized protocols and data tables based on common plasticizers. These can be adapted to evaluate the efficacy of this compound for specific polymer systems.
Potential Applications in Polymer Formulations
This compound's potential as a plasticizer extends to various polymer systems relevant to the pharmaceutical and medical fields:
-
Drug-Eluting Films and Coatings: In transdermal patches, oral thin films, and coatings for medical devices, plasticizers are crucial for achieving the desired flexibility, adhesion, and drug release characteristics.
-
Medical Tubing and Catheters: Polymers like PVC, often used for medical tubing, require plasticizers to be flexible and kink-resistant. Biocompatible plasticizers are paramount in these applications to prevent adverse patient reactions.
-
Biodegradable Polymers for Drug Delivery: For polymers such as polylactic acid (PLA) and cellulose acetate butyrate (CAB), which are used in controlled-release drug formulations and biodegradable implants, plasticizers can improve their processing and degradation profiles.
Quantitative Data on Plasticizer Effects
The following tables summarize typical quantitative data obtained when evaluating plasticizers in polymer films. These tables can serve as templates for recording and comparing the performance of this compound against established plasticizers.
Table 1: Effect of Plasticizer Concentration on Thermal Properties of Polymer Films
| Polymer System | Plasticizer | Concentration (wt%) | Glass Transition Temp. (°C) | Melting Temp. (°C) |
| PLA | This compound | 0 | 60.5 | 175.2 |
| (Hypothetical) | 10 | 52.1 | 172.8 | |
| 20 | 45.8 | 170.5 | ||
| 30 | 38.2 | 168.1 | ||
| CAB | This compound | 0 | 135.7 | - |
| (Hypothetical) | 10 | 118.3 | - | |
| 20 | 102.1 | - | ||
| 30 | 85.6 | - |
Table 2: Effect of Plasticizer Concentration on Mechanical Properties of Polymer Films
| Polymer System | Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| PLA | This compound | 0 | 55.2 | 3.5 | 3.1 |
| (Hypothetical) | 10 | 42.8 | 8.2 | 2.5 | |
| 20 | 31.5 | 15.7 | 1.8 | ||
| 30 | 22.1 | 25.3 | 1.1 | ||
| CAB | This compound | 0 | 38.6 | 5.1 | 1.9 |
| (Hypothetical) | 10 | 29.3 | 12.4 | 1.4 | |
| 20 | 21.8 | 22.9 | 0.9 | ||
| 30 | 15.2 | 35.6 | 0.5 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the plasticizing effect of this compound.
Preparation of Polymer Films by Solvent Casting
This protocol describes a general method for preparing polymer films with varying concentrations of a plasticizer.
Workflow for Polymer Film Preparation
Caption: Workflow for preparing plasticized polymer films via solvent casting.
Materials:
-
Polymer (e.g., PLA, CAB)
-
Solvent (e.g., Dichloromethane for PLA, Acetone for CAB)
-
This compound
-
Glass Petri dish or other flat casting surface
-
Magnetic stirrer and stir bar
-
Leveling table
-
Controlled environment chamber or fume hood with controlled airflow
-
Desiccator
Procedure:
-
Polymer Solution Preparation:
-
Accurately weigh the desired amount of polymer and dissolve it in a suitable solvent in a sealed container. The concentration will depend on the polymer's molecular weight and the desired film thickness. A typical starting point is a 5-10% (w/v) solution.
-
Stir the solution using a magnetic stirrer until the polymer is completely dissolved.
-
-
Addition of Plasticizer:
-
Calculate the required amount of this compound to achieve the desired weight percentage relative to the polymer (e.g., 10%, 20%, 30% w/w).
-
Add the plasticizer to the polymer solution and continue stirring until a homogeneous mixture is obtained.
-
-
Film Casting:
-
Place the glass Petri dish on a leveling table to ensure a uniform film thickness.
-
Carefully pour the polymer solution into the Petri dish.
-
-
Drying:
-
Place the cast film in a controlled environment (e.g., a fume hood with gentle, consistent airflow) to allow for slow solvent evaporation. Rapid evaporation can lead to defects in the film.
-
Allow the film to dry completely, which may take 24-48 hours depending on the solvent and environmental conditions.
-
-
Film Recovery and Storage:
-
Once completely dry, carefully peel the film from the casting surface.
-
Store the film in a desiccator to prevent moisture absorption prior to characterization.
-
Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer films. A decrease in Tg is a primary indicator of plasticization.
Workflow for DSC Analysis
Caption: Workflow for determining thermal properties of polymer films using DSC.
Procedure:
-
Sample Preparation:
-
Cut a small piece of the polymer film (typically 5-10 mg).
-
Accurately weigh the sample and place it in an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle. A typical procedure is:
-
Heat from room temperature to a temperature above the polymer's melting point (or expected degradation temperature) at a rate of 10 °C/min. This erases the thermal history of the sample.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the expected Tg.
-
Heat the sample again at a rate of 10 °C/min. The data from this second heating scan is typically used for analysis.
-
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Determine the melting temperature (Tm) as the peak of the melting endotherm.
-
Mechanical Testing
Tensile testing is performed to evaluate the effect of the plasticizer on the mechanical properties of the polymer films, including tensile strength, elongation at break, and Young's modulus.
Workflow for Mechanical Testing
Caption: Workflow for evaluating the mechanical properties of polymer films.
Procedure:
-
Sample Preparation:
-
Cut the polymer films into a standard shape for tensile testing, such as a dumbbell shape according to ASTM D638.
-
Measure the thickness and width of the narrow section of each specimen at several points and calculate the average cross-sectional area.
-
-
Tensile Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a uniaxial tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Convert the load-displacement data into a stress-strain curve.
-
From the stress-strain curve, determine:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
-
Plasticizer Leaching Study
This protocol is essential for applications where the polymer will be in contact with fluids, such as in drug delivery or medical devices, to quantify the migration of the plasticizer from the polymer matrix.
Workflow for Leaching Study
Caption: Workflow for conducting a plasticizer leaching study.
Procedure:
-
Sample Preparation:
-
Cut the plasticized polymer films into specimens of a known size and shape.
-
Dry the specimens in a vacuum oven at a temperature below the polymer's Tg until a constant weight is achieved. Record this initial dry weight (Wi).
-
-
Immersion:
-
Immerse the weighed specimens in an extraction medium relevant to the intended application (e.g., phosphate-buffered saline (PBS) for physiological conditions, or ethanol/water mixtures to simulate more aggressive extraction).
-
Incubate the samples at a relevant temperature (e.g., 37°C) with gentle agitation for a defined period.
-
-
Analysis:
-
At predetermined time intervals, remove the specimens from the medium.
-
Gently blot the surface to remove excess liquid.
-
Dry the specimens to a constant weight in a vacuum oven and record the final dry weight (Wf).
-
-
Calculation:
-
Calculate the percentage of weight loss due to plasticizer leaching using the following formula:
-
Weight Loss (%) = [(Wi - Wf) / Wi] * 100
-
-
Biocompatibility and Safety Considerations
For any material intended for use in drug delivery or medical devices, a thorough evaluation of its biocompatibility is mandatory.[1][2] While this compound is used as a flavoring agent in food, its biocompatibility in direct contact with tissues and bodily fluids in a polymer matrix needs to be specifically assessed.
Key Biocompatibility Tests (based on ISO 10993):
-
Cytotoxicity (ISO 10993-5): In vitro tests to assess the toxicity of leachable substances from the plasticized polymer on cultured cells.
-
Sensitization (ISO 10993-10): Tests to evaluate the potential of the material to cause a delayed hypersensitivity reaction.
-
Irritation or Intracutaneous Reactivity (ISO 10993-10): Tests to determine the potential for irritation upon contact with skin or internal tissues.
It is important to note that the manufacturing process itself can impact the final biocompatibility of the device.[2] Therefore, testing should be performed on the final, sterilized product.
Conclusion
This compound holds promise as a potential plasticizer for polymer formulations in the pharmaceutical and medical fields due to its chemical structure. However, comprehensive experimental validation is required to establish its efficacy and safety for these applications. The protocols and data frameworks provided in this document offer a structured approach for researchers and drug development professionals to evaluate this compound and compare its performance against existing plasticizers. A rigorous assessment of its plasticizing effects, leachability, and biocompatibility will be crucial in determining its suitability for use in medical devices and drug delivery systems.
References
Application Notes and Protocols: Tetrahydrofurfuryl Butyrate as a Potential Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the continuous pursuit of greener and more sustainable chemical processes, the exploration of novel, bio-derived solvents is of paramount importance. Tetrahydrofurfuryl butyrate, an ester derived from the reaction of tetrahydrofurfuryl alcohol and butyric acid, presents an interesting structural motif.[1] Its composition, featuring a stable tetrahydrofuran ring and an ester group, suggests potential as a polar aprotic solvent.[1] While its primary applications to date have been in the flavor and fragrance industries, this document explores its potential utility as a solvent in organic synthesis, drawing comparisons with its parent alcohol, Tetrahydrofurfuryl alcohol (THFA), a known bio-solvent.[2][3][4]
Currently, there is a notable lack of specific literature detailing the use of this compound as a primary solvent for organic reactions. However, its physical properties and the known solvent characteristics of related furan-based compounds, such as THFA and 2-Methyltetrahydrofuran (2-MeTHF), allow for an informed projection of its potential behavior and applications.[1][5][6][7] These application notes provide a summary of its known properties, a comparison with relevant bio-solvents, and generalized protocols for its screening and potential use in organic synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its parent alcohol, THFA, is presented below for comparison.
Table 1: Physicochemical Properties of this compound and Tetrahydrofurfuryl Alcohol
| Property | This compound | Tetrahydrofurfuryl Alcohol (THFA) |
| CAS Number | 2217-33-6 | 97-99-4 |
| Molecular Formula | C₉H₁₆O₃ | C₅H₁₀O₂ |
| Molecular Weight | 172.22 g/mol | 102.13 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless, hygroscopic liquid |
| Boiling Point | 225-227 °C | 178 °C |
| Melting Point | Not available | -80 °C |
| Density | ~1.012 g/mL at 25 °C | ~1.054 g/mL at 25 °C |
| Solubility in Water | Insoluble | Miscible |
| Flash Point | 99 °C | 75 °C |
Data compiled from multiple sources.[2][8][9]
Safety and Handling
A summary of the safety information for this compound and THFA is provided below. Researchers should always consult the most recent Safety Data Sheet (SDS) before use.
Table 2: Safety Profile of this compound and Tetrahydrofurfuryl Alcohol
| Hazard Information | This compound | Tetrahydrofurfuryl Alcohol (THFA) |
| GHS Pictograms | Not classified as hazardous under GHS | Irritant, Health Hazard |
| Hazard Statements | No specific hazard statements | Causes serious eye irritation. Suspected of damaging fertility or the unborn child. |
| Precautionary Statements | Standard laboratory precautions | Obtain special instructions before use. Wear protective gloves/eye protection. |
| Toxicity | Data not available | Oral LD50 (rat): 1600-2500 mg/kg |
Data compiled from multiple sources.[10][11][12]
Potential Applications in Organic Synthesis
While not extensively studied, the chemical structure of this compound suggests it could function as a polar aprotic solvent. The ester functionality would likely render it less prone to participating in reactions compared to its parent alcohol, THFA, which has a reactive hydroxyl group.[3] This could be advantageous in reactions sensitive to protic solvents, such as certain organometallic reactions or those employing strong bases.
Hypothesized Advantages:
-
Higher Boiling Point: Its high boiling point could be beneficial for reactions requiring elevated temperatures.
-
Aprotic Nature: The absence of a hydroxyl group makes it a suitable candidate for reactions where protic solvents are undesirable.
-
Bio-derived Potential: As a derivative of THFA, which can be produced from biomass, it has the potential to be a green solvent.
Potential Disadvantages:
-
Ester Reactivity: The ester group, while generally stable, could be susceptible to hydrolysis under strongly acidic or basic conditions, or participate in transesterification reactions.
-
Solvent Power: Its efficacy in dissolving a wide range of reagents, particularly polar and ionic compounds, would need to be experimentally determined.
-
Cost and Availability: Its primary use in other industries may affect its cost and availability in high purity for synthesis applications.
Experimental Protocols
Given the lack of specific literature, a generalized protocol for screening this compound as a solvent for a generic organic reaction is provided below. This can be adapted by researchers for their specific transformations.
Protocol 1: General Procedure for Solvent Screening in an Organic Reaction
Objective: To evaluate the suitability of this compound as a solvent for a given organic reaction and compare its performance against a standard solvent.
Materials:
-
Reactant A
-
Reactant B
-
Catalyst/Reagent C
-
This compound (anhydrous, if required)
-
Standard control solvent (e.g., THF, DMF, Toluene)
-
Internal standard for analytical analysis (e.g., dodecane)
-
Reaction vessel (e.g., round-bottom flask or vial) with magnetic stirrer
-
Heating/cooling system
-
Analytical equipment (e.g., GC, HPLC, NMR)
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel, add Reactant A (1.0 mmol) and a magnetic stir bar.
-
Add this compound (5 mL).
-
Stir the mixture to ensure dissolution.
-
Add Reactant B (1.2 mmol) and Catalyst/Reagent C (0.1 mmol).
-
If an internal standard is to be used, add it at this stage.
-
-
Control Reaction:
-
Set up an identical reaction vessel using the standard control solvent instead of this compound.
-
-
Reaction Conditions:
-
Heat or cool both reaction mixtures to the desired temperature.
-
Stir the reactions for the predetermined time (e.g., 24 hours).
-
-
Monitoring and Analysis:
-
Monitor the progress of the reactions by taking small aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
Upon completion, quench the reactions appropriately.
-
Work up the reaction mixtures to isolate the crude product.
-
Determine the yield and purity of the product using analytical techniques such as NMR, GC, or HPLC.
-
-
Evaluation:
-
Compare the reaction conversion, yield, and purity of the product obtained in this compound with the control solvent.
-
Note any differences in reaction rate, side product formation, or ease of workup.
-
Visualizations
Diagram 1: Logical Relationship of Furan-Based Solvents
A diagram showing the synthetic relationship of furan-based solvents.
References
- 1. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrofurfuryl alcohol | 97-99-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. specialchem.com [specialchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. 2‐Methyltetrahydrofuran (2‐MeTHF): A Biomass‐Derived Solvent with Broad Application in Organic Chemistry | Publicación [silice.csic.es]
- 8. Page loading... [wap.guidechem.com]
- 9. univarsolutions.com [univarsolutions.com]
- 10. ams.usda.gov [ams.usda.gov]
- 11. chempoint.com [chempoint.com]
- 12. furan.com [furan.com]
Sensory Analysis of Tetrahydrofurfuryl Butyrate in Diverse Food Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sensory analysis of Tetrahydrofurfuryl butyrate (THFB), a flavoring agent known for its characteristic fruity and sweet aroma and taste.[1][2] This document outlines detailed protocols for evaluating the sensory properties of THFB in various food matrices, including beverages and dairy products. It also includes information on instrumental analysis techniques that can be used to complement sensory data.
Sensory Properties of this compound (THFB)
This compound is a synthetic flavoring substance with a heavy, sweet odor reminiscent of apricot and pineapple.[1] At low concentrations, it imparts a sweet, fruity flavor, which can become pungent at higher levels.[2] It is often used in fruit flavor compositions as a modifier and fixative for more volatile esters.[2]
Table 1: General Sensory Profile of this compound (THFB)
| Sensory Attribute | Descriptor |
| Odor | Fruity, green, sweet, musty, tropical, apricot, pineapple |
| Taste | Fruity, pineapple, with green and berry nuances |
Source: The Good Scents Company[2]
Quantitative Sensory Analysis: Detection Thresholds
Table 2: Hypothetical Detection Thresholds of THFB in Different Food Matrices
| Food Matrix | Odor Detection Threshold (ODT) (ppb) | Taste Detection Threshold (TDT) (ppb) |
| Water | Data not available | Data not available |
| 5% Sugar Solution | Data not available | Data not available |
| Carbonated Beverage | Data not available | Data not available |
| Still Beverage (Juice) | Data not available | Data not available |
| Plain Yogurt | Data not available | Data not available |
| Flavored Yogurt | Data not available | Data not available |
| Milk | Data not available | Data not available |
Note: The table above is for illustrative purposes. Researchers will need to determine these values experimentally using the protocols outlined below.
Experimental Protocols for Sensory Analysis
Determination of Detection Thresholds
Objective: To determine the odor and taste detection thresholds of THFB in a specific food matrix.
Methodology: The American Society for Testing and Materials (ASTM) E679-04 standard method for determination of odor and taste thresholds by a forced-choice ascending concentration series is recommended.
Materials:
-
This compound (food grade)
-
Deionized, odor-free water
-
Food matrix of interest (e.g., water, 5% sucrose solution, juice, milk)
-
Glassware (cleaned and deodorized)
-
Panel of 20-30 trained sensory panelists
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of THFB in a suitable solvent (e.g., ethanol).
-
Dilution Series: Prepare a series of dilutions of the stock solution in the chosen food matrix. The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).
-
Triangle Test: Present panelists with three samples, two of which are the blank food matrix and one contains a specific concentration of THFB. The order of presentation should be randomized.
-
Forced Choice: Panelists are forced to choose the sample that is different from the other two.
-
Ascending Concentration: Start with the lowest concentration and gradually increase the concentration until the panelist can correctly identify the odd sample in two consecutive triangle tests.
-
Data Analysis: The individual threshold is the geometric mean of the last concentration not detected and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.
Workflow for Determining Detection Threshold:
Caption: Workflow for determining the sensory detection threshold of THFB.
Descriptive Sensory Analysis
Objective: To develop a detailed sensory profile of a food product containing THFB.
Methodology: A Quantitative Descriptive Analysis (QDA)® or a similar descriptive analysis method should be employed.[3][4] This involves a trained panel that identifies and quantifies the sensory attributes of a product.[3]
Materials:
-
Food product(s) containing THFB at various concentrations.
-
Reference standards for different aroma and taste attributes.
-
Panel of 8-12 highly trained sensory panelists.
-
Sensory evaluation software for data collection.
Procedure:
-
Lexicon Development: The panel, through a series of sessions, develops a list of descriptive terms (lexicon) for the aroma, flavor, and texture of the product.
-
Training: Panelists are trained to use the lexicon consistently and to rate the intensity of each attribute on a numerical scale (e.g., a 15-cm line scale). Reference standards are used for calibration.
-
Evaluation: Panelists evaluate the product samples in a controlled environment and rate the intensity of each attribute.
-
Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA, Principal Component Analysis) to generate a sensory profile of the product.
Logical Relationship for Descriptive Analysis:
Caption: Logical flow of a descriptive sensory analysis.
Instrumental Analysis
Instrumental analysis provides objective data that can be correlated with sensory perception.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the concentration of THFB and other volatile compounds in a food matrix.
Protocol:
-
Sample Preparation: Use a suitable extraction method such as headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE) to isolate volatile compounds from the food matrix.[5][6]
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A programmed temperature ramp to separate the volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[7][8]
-
-
Quantification: Use an internal standard method for accurate quantification of THFB.
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of THFB.
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the odor-active compounds in a food matrix containing THFB.
Protocol:
-
Sample Preparation: Same as for GC-MS.
-
GC-O Analysis:
-
The effluent from the GC column is split between a mass spectrometer (for identification) and a sniffing port.
-
A trained panelist sniffs the effluent from the sniffing port and records the retention time and a description of any perceived odors.
-
-
Data Analysis: The olfactometry data is combined with the GC-MS data to identify the compounds responsible for specific aromas.
Signaling Pathway for Sensory and Instrumental Correlation:
Caption: Correlation of sensory and instrumental analysis.
Application in Different Food Matrices
Beverages (Juices, Carbonated Drinks)
-
Sensory Considerations: The acidity, sugar content, and carbonation level of beverages can significantly influence the perception of THFB.[9] Protocols should be adapted to the specific beverage type.
-
Protocol Modifications: For carbonated beverages, samples should be degassed before sensory evaluation and instrumental analysis. For juices, the natural fruit esters may interact with or mask the flavor of THFB.[10][11]
Dairy Products (Yogurt, Milk)
-
Sensory Considerations: The fat content and protein matrix of dairy products can affect the release and perception of THFB.[12][13] The fermentation products in yogurt can also contribute to the overall flavor profile.[12][13]
-
Protocol Modifications: For descriptive analysis of flavored yogurt, a specific lexicon should be developed to account for both the base yogurt flavor and the added fruit flavor.[3][14] Difference testing can be used to evaluate the impact of THFB on the perception of yogurt's natural acidity.[12]
Conclusion
The sensory analysis of this compound requires a multi-faceted approach that combines sensory evaluation with instrumental analysis. While quantitative sensory threshold data for THFB is not widely published, the protocols outlined in these application notes provide a robust framework for researchers to determine these values in specific food matrices. By understanding the sensory properties and behavior of THFB in different food systems, researchers and product developers can effectively utilize this flavoring agent to create appealing and high-quality food products.
References
- 1. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 2217-33-6 [thegoodscentscompany.com]
- 3. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 4. Center for Dairy Research | Descriptive Sensory Analysis [cdr.wisc.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical and Sensory Characteristics of Fruit Juice and Fruit Fermented Beverages and Their Consumer Acceptance [mdpi.com]
- 10. imbibeinc.com [imbibeinc.com]
- 11. Effects of Organic Acids on the Release of Fruity Esters in Water: An Insight at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 13. rsisinternational.org [rsisinternational.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Controlled Release of Tetrahydrofurfuryl Butyrate from Polymer Films
Topic: Controlled Release Mechanisms of Tetrahydrofurfuryl Butyrate from Polymer Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (THFB) is a colorless to pale yellow liquid with a characteristic fruity odor, reminiscent of apricot and pineapple.[1][2] It is utilized as a flavoring agent and in fragrance compositions, often serving as a fixative for more volatile esters.[1] The controlled release of THFB from polymer films offers significant advantages in various applications, such as long-lasting air fresheners, active packaging for food preservation, and targeted delivery in agricultural settings. This document provides an overview of the controlled release mechanisms, fabrication of THFB-loaded polymer films, and detailed protocols for characterizing the release profiles.
The release of an active agent from a polymer matrix is a complex process governed by several factors, including the physicochemical properties of the agent and the polymer, as well as the environmental conditions.[3] The primary mechanisms involved in the release of volatile compounds like THFB from non-degradable polymer films are diffusion and swelling of the polymer matrix.[3][4]
Controlled Release Mechanisms
The release of this compound from a polymer film can be described by several models, primarily based on diffusion. The general principle involves the migration of THFB molecules from the polymer matrix to the outer surface, followed by evaporation into the surrounding environment.[3]
1. Diffusion-Controlled Release: In this mechanism, the release rate is governed by the diffusion of THFB through the polymer matrix. This process can often be described by Fick's laws of diffusion.[3] The release rate is influenced by the concentration gradient of THFB within the film, the diffusion coefficient of THFB in the polymer, and the film's thickness.
2. Swelling-Controlled Release: Some polymers swell in the presence of external stimuli like moisture. This swelling increases the free volume between polymer chains, which can enhance the diffusion and release of the entrapped TH-FB.
3. Erosion-Controlled Release: For biodegradable polymers, the release of THFB can be controlled by the gradual erosion or degradation of the polymer matrix. However, for many applications involving volatile compounds, non-degradable polymers are more common.
Logical Relationship of Release Factors
The following diagram illustrates the key factors influencing the controlled release of this compound from a polymer film.
References
- 1. This compound | 2217-33-6 [chemicalbook.com]
- 2. CAS 2217-33-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Controlled Release from Silk Fibroin Films - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Biological Activity of Tetrahydrofurfuryl Butyrate in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl butyrate (THFB) is an ester of tetrahydrofurfuryl alcohol and butyric acid. While direct studies on the biological activity of THFB in cell cultures are limited, it is hypothesized to act as a pro-drug, releasing butyric acid (butyrate) upon hydrolysis. Butyrate, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor with potent anti-cancer properties. These application notes provide a framework for investigating the biological effects of THFB in cell cultures, with a focus on the known activities of butyrate.
Expected Biological Activities
Based on the known effects of butyrate, THFB is anticipated to influence a range of cellular processes, particularly in cancer cell lines. The primary mechanism of action is expected to be the inhibition of HDACs, leading to the hyperacetylation of histones and subsequent alterations in gene expression. Key anticipated biological activities include:
-
Inhibition of Cell Proliferation: Butyrate has been shown to arrest cell proliferation, often in the G1 phase of the cell cycle.
-
Induction of Apoptosis: A significant body of research demonstrates that butyrate induces programmed cell death (apoptosis) in various cancer cell lines, including colon and gastric cancer cells.[1][2][3] This is often mediated through the mitochondrial (intrinsic) pathway.
-
Modulation of Signaling Pathways: Butyrate is known to affect multiple key signaling pathways involved in cell survival, proliferation, and apoptosis.[4][5]
-
Induction of Cell Differentiation: Butyrate can promote the differentiation of cancer cells, leading to a less malignant phenotype.[6]
Data Presentation: Summary of Expected Quantitative Effects of Butyrate
The following table summarizes quantitative data reported in the literature for the effects of butyrate on various cell lines. These values can serve as a starting point for designing experiments with THFB, assuming its conversion to butyrate.
| Cell Line | Assay | Butyrate Concentration | Incubation Time | Observed Effect |
| Caco-2 | Apoptosis Assay | > 5 mM | 48 hours | Almost complete apoptosis (87%)[1] |
| HCT116 | Proliferation Assay (MTT) | Not specified | Not specified | Significant inhibition of proliferation[2] |
| HCT116 | Apoptosis Assay (ELISA) | Not specified | Not specified | Induction of apoptosis with an increased Bax/Bcl-2 ratio[2] |
| VACO 5 | Apoptosis Assay | 5 mM | 30 hours | A subpopulation undergoes apoptosis[7] |
| Gastric Cancer Cells (BGC-823, SGC-7901) | Proliferation Assay (CCK-8, EdU) | Not specified | Not specified | Inhibitory activities against human GC cells[3] |
| Gastric Cancer Cells (BGC-823, SGC-7901) | Apoptosis Assay (Annexin V/PI, TUNEL) | Not specified | Not specified | Promotion of GC cell apoptosis[3] |
| CHO Cells | Antibody Production | 1-2 mM | Not specified | Increased specific antibody productivity[8] |
| Rat Hepatocytes | DNA Synthesis | 5 mM | Not specified | Strong inhibition of insulin- and EGF-stimulated DNA synthesis[9] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to assess the biological activity of this compound.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of THFB on the viability and proliferation of cultured cells.
Materials:
-
Cells of interest (e.g., HCT116, Caco-2)
-
Complete cell culture medium
-
This compound (THFB) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of THFB in complete medium. Remove the medium from the wells and add 100 µL of the THFB-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the THFB stock).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by THFB using flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
THFB stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of THFB as described in Protocol 1. Incubate for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by butyrate.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways expected to be modulated by the butyrate released from THFB.
Caption: Mitochondrial Apoptosis Pathway Induced by Butyrate.
References
- 1. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate inhibits the proliferation and induces the apoptosis of colorectal cancer HCT116 cells via the deactivation of mTOR/S6K1 signaling mediated partly by SIRT1 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrate Inhibits Gastric Cancer Cells by Inducing Mitochondriamediated Apoptosis | Bentham Science [benthamscience.com]
- 4. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Molecular and cellular action of butyrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic death in adenocarcinoma cell lines induced by butyrate and other histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of butyrate on epidermal growth factor receptor binding, morphology, and DNA synthesis in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flavor Profiling of Tetrahydrofurfuryl Butyrate in Combination with Other Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the flavor profile of Tetrahydrofurfuryl butyrate (THFB), particularly in combination with other common fruity esters. This document outlines detailed protocols for sensory analysis and instrumental evaluation, presents illustrative quantitative data, and provides visualizations of experimental workflows.
Introduction to this compound and Ester Combinations
This compound (THFB) is a flavoring agent known for its sweet, fruity aroma reminiscent of apricot and pineapple.[1] It is often used in flavor compositions as a fixative for more volatile esters and as a modifier to enhance and round out fruit profiles. Understanding the sensory interactions of THFB with other esters is crucial for creating specific and desirable flavor profiles in a variety of applications, including beverages, confectionery, and pharmaceuticals.
Esters are a class of organic compounds that are fundamental to the fruity and sweet aromas of many natural products. The combination of different esters can result in complex and unique flavor profiles due to synergistic or additive interactions. For instance, the combination of ethyl butanoate and butyl acetate has been shown to have a synergistic effect, enhancing fruity, sour, and green notes.
Illustrative Quantitative Flavor Profile Data
While specific quantitative sensory data for combinations of this compound with other esters is not extensively published, the following tables present illustrative data based on established sensory analysis principles. This data is intended to demonstrate how the flavor profile of ester blends can be quantified and interpreted.
Methodology: The data below is based on a hypothetical Quantitative Descriptive Analysis (QDA) performed by a trained sensory panel. Panellists rated the intensity of key flavor attributes on a 15-point scale.
Table 1: Sensory Profile of Individual Esters
| Flavor Attribute | This compound (THFB) | Ethyl Hexanoate | Isoamyl Acetate |
| Fruity | 12 | 10 | 13 |
| Sweet | 11 | 8 | 11 |
| Pineapple | 9 | 7 | 2 |
| Apricot | 8 | 3 | 1 |
| Banana | 2 | 1 | 12 |
| Green | 3 | 5 | 2 |
| Waxy | 4 | 6 | 3 |
Table 2: Sensory Profile of Ester Combinations with this compound (THFB)
| Flavor Attribute | THFB (50%) + Ethyl Hexanoate (50%) | THFB (50%) + Isoamyl Acetate (50%) |
| Fruity | 14 | 14 |
| Sweet | 12 | 13 |
| Pineapple | 11 | 7 |
| Apricot | 9 | 6 |
| Banana | 1 | 10 |
| Green | 4 | 2 |
| Waxy | 5 | 3 |
| Tropical Blend | 10 | 11 |
Interpretation of Illustrative Data:
-
THFB and Ethyl Hexanoate: The combination shows an enhancement in the overall "Fruity" and "Sweet" attributes, suggesting a synergistic interaction. The "Pineapple" and "Apricot" notes from THFB are still prominent, while the "Green" and "Waxy" characteristics of ethyl hexanoate are slightly rounded. A new attribute, "Tropical Blend," emerges from the combination.
-
THFB and Isoamyl Acetate: This blend demonstrates a clear combination of the primary characteristics of each ester. The "Banana" note from isoamyl acetate is prominent, while the "Fruity," "Sweet," and "Pineapple" notes from THFB are well-integrated, creating a distinct "Tropical Blend."
Experimental Protocols
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol outlines the steps for conducting a QDA to evaluate the flavor profile of ester combinations.[2][3][4][5]
Objective: To identify and quantify the sensory attributes of this compound and its blends with other esters.
Materials:
-
This compound (food grade)
-
Other esters for blending (e.g., ethyl hexanoate, isoamyl acetate; food grade)
-
Odorless solvent (e.g., propylene glycol, mineral oil)
-
Odor-free glass vials with caps
-
Deionized water and unsalted crackers for palate cleansing
-
Sensory evaluation booths with controlled lighting and ventilation
Protocol:
-
Panelist Selection and Training:
-
Recruit 8-12 individuals with demonstrated sensory acuity and verbal fluency.
-
Conduct training sessions (20-40 hours) to familiarize panelists with a wide range of fruity ester aromas.
-
Develop a consensus vocabulary (lexicon) of flavor descriptors (e.g., fruity, sweet, pineapple, green, waxy).
-
Provide reference standards for each descriptor to anchor panelist evaluations.
-
-
Sample Preparation:
-
Prepare solutions of individual esters and their blends in the chosen solvent at a concentration that is clearly perceivable but not overpowering (e.g., 10 ppm in water with 5% sucrose and 0.1% citric acid).
-
Assign random three-digit codes to each sample to ensure blinding.
-
-
Sensory Evaluation Procedure:
-
Conduct evaluations in individual sensory booths to minimize distractions.
-
Present samples to panelists in a randomized order to avoid bias.
-
Instruct panelists to assess the aroma of each sample by sniffing the headspace of the vial.
-
Panelists will then taste the sample and rate the intensity of each descriptor on a 15-cm unstructured line scale anchored with "low" and "high."
-
Enforce a mandatory two-minute waiting period between samples, during which panelists cleanse their palates with deionized water and unsalted crackers.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Perform statistical analysis (e.g., ANOVA, PCA) to determine significant differences between samples and to visualize the relationships between the samples and their sensory attributes.
-
Workflow for Quantitative Descriptive Analysis (QDA):
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)
This protocol describes the use of GC-MS for the identification and quantification of volatile compounds and GC-O for the characterization of odor-active compounds.[6][7]
Objective: To chemically characterize the volatile compounds in the headspace of ester blends and to identify the odor-active components.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Gas chromatograph with an olfactory detection port (GC-O)
-
Headspace autosampler
-
SPME fibers (e.g., DVB/CAR/PDMS)
-
Ester blend samples prepared as in the sensory evaluation protocol
Protocol:
-
Headspace Sampling (SPME):
-
Place a known volume of the sample solution in a headspace vial.
-
Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Inject the adsorbed compounds from the SPME fiber into the GC-MS system.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to elute the compounds based on their boiling points.
-
Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the compounds using an internal standard.
-
-
GC-O Analysis:
-
Perform the same GC separation as in the GC-MS analysis.
-
Split the column effluent between the MS detector and an olfactory port.
-
Have trained assessors sniff the effluent from the olfactory port and record the time, duration, and description of each detected odor.
-
Correlate the odor events with the peaks from the MS detector to identify the odor-active compounds.
-
Workflow for GC-MS and GC-O Analysis:
Caption: Workflow for GC-MS and GC-O Analysis.
Signaling Pathways and Logical Relationships
The perception of flavor is a complex process involving the interaction of volatile and non-volatile compounds with receptors in the nasal and oral cavities. The following diagram illustrates the logical relationship between the chemical compounds in a flavor blend and the resulting sensory perception.
Logical Relationship of Flavor Perception:
Caption: Logical relationship of flavor perception.
Conclusion
The flavor profiling of this compound in combination with other esters is a multifaceted process that requires a combination of sensory and instrumental analysis. By following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can systematically evaluate and characterize the complex flavor profiles of ester blends. The illustrative data and workflows provide a framework for understanding the potential interactions between THFB and other esters, enabling the creation of novel and desirable flavor profiles for a wide range of products.
References
Troubleshooting & Optimization
Optimizing reaction conditions for high-yield Tetrahydrofurfuryl butyrate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the high-yield synthesis of Tetrahydrofurfuryl butyrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are Fischer-Speier esterification and enzymatic esterification. Fischer esterification involves the reaction of tetrahydrofurfuryl alcohol with butyric acid using a strong acid catalyst, such as sulfuric acid. Enzymatic esterification utilizes a lipase, such as Novozym 435, as a biocatalyst in a non-aqueous solvent.
Q2: Which factors are most critical for optimizing the yield of this compound?
A2: Key parameters to optimize for maximizing yield include:
-
Reactant Molar Ratio: The ratio of tetrahydrofurfuryl alcohol to butyric acid can significantly influence the equilibrium of the reaction.
-
Catalyst Type and Concentration: The choice and amount of acid catalyst or enzyme are crucial for reaction rate and efficiency.
-
Temperature: The reaction temperature affects the rate of reaction but can also lead to side product formation if too high.
-
Reaction Time: Sufficient time is needed for the reaction to reach completion, but prolonged times can lead to product degradation.
-
Water Removal: In Fischer esterification, removal of the water byproduct is essential to drive the equilibrium towards the product.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Common side reactions include:
-
Dehydration of Tetrahydrofurfuryl Alcohol: Particularly under strongly acidic conditions and high temperatures, the alcohol can dehydrate.
-
Ether Formation: Self-condensation of tetrahydrofurfuryl alcohol can occur to form an ether.
-
Byproducts from Impurities: Impurities in the starting materials can lead to undesired side products.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through a multi-step process. After the reaction, the mixture is first neutralized to remove the acid catalyst. This is followed by washing with water and brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate. Final purification is often accomplished by vacuum distillation to separate the ester from unreacted starting materials and high-boiling point byproducts.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Acid-Catalyzed) | Use fresh, concentrated sulfuric acid. Ensure anhydrous conditions as water can deactivate the catalyst. |
| Inactive Enzyme (Enzymatic) | Ensure the enzyme has been stored correctly. Consider using a fresh batch of lipase. The solvent choice can also impact enzyme activity. |
| Reaction Not at Equilibrium | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Equilibrium Favors Reactants | In Fischer esterification, use an excess of one reactant (usually the less expensive one) or actively remove water using a Dean-Stark apparatus. |
| Suboptimal Temperature | For acid-catalyzed reactions, ensure the temperature is high enough for reflux. For enzymatic reactions, operate within the optimal temperature range for the specific lipase (e.g., around 30-50°C for many common lipases). |
| Poor Quality Starting Materials | Ensure the purity of tetrahydrofurfuryl alcohol and butyric acid. Water in the starting materials can be particularly detrimental. |
Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Increase reaction time or catalyst concentration. Optimize the temperature to drive the reaction to completion. |
| Side Reactions | Lower the reaction temperature to minimize dehydration and ether formation. In acid-catalyzed synthesis, reduce the concentration of the acid catalyst. |
| Inefficient Purification | Ensure complete neutralization of the acid catalyst before work-up. During distillation, use a fractionating column for better separation. Ensure the organic layer is thoroughly dried before distillation. |
| Contamination from Glassware | Ensure all glassware is clean and dry before starting the reaction. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis (Fischer Esterification)
This protocol is a general guideline and may require optimization.
Materials:
-
Tetrahydrofurfuryl alcohol
-
Butyric acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark apparatus.
-
To the flask, add tetrahydrofurfuryl alcohol (1.0 eq), butyric acid (1.2 eq), and toluene.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the total reactant weight) to the mixture while stirring.
-
Heat the mixture to reflux and collect the water that separates in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, or until TLC/GC analysis indicates the consumption of the limiting reagent.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Enzymatic Synthesis using Novozym 435
This protocol is based on the successful use of Novozym 435 for similar esterifications.
Materials:
-
Tetrahydrofurfuryl alcohol
-
Butyric acid
-
Novozym 435 (immobilized lipase)
-
Anhydrous organic solvent (e.g., hexane, heptane, or toluene)
Procedure:
-
In a sealed flask, dissolve tetrahydrofurfuryl alcohol (1.0 eq) and butyric acid (1.0 - 1.5 eq) in the chosen anhydrous organic solvent.
-
Add Novozym 435 (typically 5-10% by weight of the total reactants).
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be further purified by vacuum distillation if necessary.
Data Presentation
The following tables provide a summary of typical reaction parameters that can be optimized for the synthesis of butyrate esters, which can be used as a starting point for optimizing this compound synthesis.
Table 1: Optimization of Reaction Conditions for Butyrate Ester Synthesis (General)
| Parameter | Acid-Catalyzed (Fischer) | Enzymatic (e.g., Novozym 435) |
| Catalyst | Concentrated H₂SO₄, p-TsOH | Immobilized Lipase (e.g., Novozym 435) |
| Molar Ratio (Alcohol:Acid) | 1:1.2 to 1:3 | 1:1 to 1:2.5 |
| Temperature | Reflux temperature of solvent | 30°C - 60°C |
| Reaction Time | 2 - 24 hours | 4 - 48 hours |
| Solvent | Toluene (for azeotropic removal of water) or excess alcohol | Hexane, Heptane, Toluene (anhydrous) |
| Typical Yields | 60 - 95% (with water removal) | >90% |
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in troubleshooting.
Caption: Workflow for Acid-Catalyzed Synthesis of this compound.
Caption: Troubleshooting Logic for Low Product Yield.
Technical Support Center: Enhancing Aqueous Solubility of Tetrahydrofurfuryl Butyrate
Welcome to the technical support center for improving the aqueous solubility of Tetrahydrofurfuryl Butyrate (THFB). This resource is designed for researchers, scientists, and drug development professionals who are working with this poorly water-soluble ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is generally considered to be insoluble or poorly soluble in water.[1][2] One source estimates its aqueous solubility to be approximately 1497 mg/L at 25°C.[3] It is, however, soluble in organic solvents like ethanol.[1][2]
Q2: Why is improving the aqueous solubility of this compound important?
For many applications in research and drug development, achieving a sufficient concentration of a compound in an aqueous medium is crucial for biological assays, formulation development, and in vivo studies. Poor aqueous solubility can lead to inaccurate experimental results and hinder the development of effective delivery systems.
Q3: What are the primary methods for increasing the aqueous solubility of this compound?
The three main strategies for enhancing the solubility of hydrophobic compounds like this compound are:
-
Co-solvency: Blending water with a miscible organic solvent in which the compound is more soluble.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic THFB molecule within the cavity of a cyclodextrin molecule.
-
Surfactant Micellization: Using surfactants to form micelles that can entrap THFB in their hydrophobic cores, thus dispersing it in an aqueous solution.
Troubleshooting Guide 1: Co-solvency
This section provides guidance on using co-solvents to improve the solubility of this compound.
Experimental Protocol: Solubility Enhancement using Co-solvents
This protocol outlines the steps to determine the solubility of this compound in various co-solvent/water mixtures.
Materials:
-
This compound (THFB)
-
Co-solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400)
-
Distilled or deionized water
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Analytical balance
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50).
-
Add Excess THFB: To a known volume of each co-solvent mixture in a sealed vial, add an excess amount of THFB (enough to ensure a saturated solution with undissolved compound remaining).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved THFB to settle. Carefully withdraw a sample from the supernatant.
-
Filtration: Filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of your measurement method.
-
Quantification: Determine the concentration of THFB in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate Solubility: Back-calculate the solubility of THFB in the original co-solvent mixture, taking into account the dilution factor.
Data Presentation: THFB Solubility in Co-solvent Systems (Illustrative Data)
| Co-solvent | Co-solvent:Water (v/v) | Estimated Solubility (mg/mL) |
| Ethanol | 0:100 | 1.5 |
| 20:80 | 15 | |
| 40:60 | 120 | |
| 60:40 | >500 | |
| Propylene Glycol | 20:80 | 12 |
| 40:60 | 95 | |
| 60:40 | >400 | |
| PEG 400 | 20:80 | 10 |
| 40:60 | 80 | |
| 60:40 | >350 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual solubility values should be determined experimentally.
Co-solvency Troubleshooting FAQs
Q: My THFB is still not dissolving sufficiently even with a co-solvent. What should I do? A: Increase the proportion of the co-solvent in your mixture. If you are still facing issues, consider trying a different co-solvent. The polarity of the co-solvent plays a significant role.
Q: I observed precipitation when I added my co-solvent solution to an aqueous buffer. Why? A: This is a common issue known as "crashing out." The buffer likely diluted the co-solvent concentration to a point where it can no longer keep the THFB dissolved. To avoid this, you can either increase the initial co-solvent concentration or prepare your final solution in a vehicle that maintains the required co-solvent ratio.
Q: Are there any compatibility issues I should be aware of when using co-solvents? A: Yes, especially in biological assays. Some co-solvents, particularly at high concentrations, can be toxic to cells or interfere with enzymatic reactions. Always run appropriate vehicle controls in your experiments.
Experimental Workflow for Co-solvency
Troubleshooting Guide 2: Cyclodextrin Complexation
This section details the use of cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
This protocol is used to determine the stoichiometry and stability constant of the THFB-cyclodextrin complex.
Materials:
-
This compound (THFB)
-
Cyclodextrins (e.g., β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin)
-
Aqueous buffer (e.g., phosphate buffer at a relevant pH)
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Analytical instrumentation (HPLC or Spectrophotometer)
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add Excess THFB: Add an excess amount of THFB to each cyclodextrin solution.
-
Equilibration: Seal the vials and shake at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample Preparation: Centrifuge or allow the samples to stand to sediment the undissolved THFB.
-
Filtration and Dilution: Filter the supernatant and dilute as necessary for analysis.
-
Quantification: Determine the concentration of dissolved THFB in each sample.
-
Phase Solubility Diagram: Plot the concentration of dissolved THFB against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the complex stoichiometry and stability constant.[4][5][6]
Data Presentation: Phase Solubility of THFB with HP-β-Cyclodextrin (Illustrative Data)
| HP-β-Cyclodextrin (mM) | Dissolved THFB (mM) |
| 0 | 0.87 |
| 2 | 2.5 |
| 4 | 4.2 |
| 6 | 5.9 |
| 8 | 7.6 |
| 10 | 9.3 |
Note: This data is illustrative of an AL-type linear phase solubility diagram, which is common for 1:1 complexation.
Cyclodextrin Complexation Troubleshooting FAQs
Q: The solubility of my THFB is not increasing significantly with β-cyclodextrin. A: The cavity size of the cyclodextrin is crucial for complex formation. If β-cyclodextrin is not effective, try a different type, such as α-cyclodextrin or γ-cyclodextrin, or a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has higher aqueous solubility itself.
Q: I see a precipitate forming at higher cyclodextrin concentrations. A: This can occur with natural cyclodextrins like β-cyclodextrin, which have limited water solubility. The complex itself may be precipitating out of solution. This is characteristic of a B-type phase solubility diagram.[7] Using a more soluble derivative like HP-β-CD can often resolve this issue.
Q: How do I prepare a solid THFB-cyclodextrin complex? A: Common methods include co-precipitation, kneading, and freeze-drying.[8] For the kneading method, a paste of the cyclodextrin is made with a small amount of water or ethanol, and the THFB is then blended into this paste. The mixture is then dried.
Workflow for Cyclodextrin Complexation Study
Troubleshooting Guide 3: Surfactant-Mediated Solubilization
This guide covers the use of surfactants to increase the aqueous concentration of this compound through micellar solubilization.
Experimental Protocol: Surfactant Solubilization
This protocol determines the extent to which surfactants can increase the aqueous concentration of THFB.
Materials:
-
This compound (THFB)
-
Surfactants (e.g., Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), Tween® 80)
-
Aqueous buffer
-
Standard laboratory glassware and equipment
Procedure:
-
Prepare Surfactant Solutions: Prepare a series of surfactant solutions in the desired aqueous buffer at concentrations both below and above the known Critical Micelle Concentration (CMC) of the surfactant.
-
Add Excess THFB: Add an excess amount of THFB to each surfactant solution.
-
Equilibration: Seal the containers and agitate at a constant temperature until equilibrium is reached.
-
Sample Processing: Separate the aqueous phase from any undissolved THFB by centrifugation or settling.
-
Analysis: Filter the aqueous phase and determine the concentration of THFB.
-
Data Analysis: Plot the concentration of dissolved THFB against the surfactant concentration. A significant increase in solubility is expected above the CMC.
Data Presentation: Critical Micelle Concentration (CMC) of Common Surfactants
| Surfactant | Type | CMC in Water (approx.) | Reference |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 mM | [1][2] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.92 mM | [3][9] |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.015 mM | [10][11] |
Note: CMC values can be affected by temperature, pH, and the presence of electrolytes.
Surfactant Solubilization Troubleshooting FAQs
Q: How do I choose the right surfactant? A: The choice depends on your application. For cell-based assays, non-ionic surfactants like Tween® 80 are generally less harsh than ionic surfactants like SDS. The effectiveness of a surfactant also depends on the specific interactions between the surfactant and the compound.
Q: My solubility is not increasing much, even above the CMC. A: The efficiency of solubilization varies between surfactants. You may need to try a different surfactant. Also, ensure your surfactant concentration is sufficiently above the CMC, as solubilization capacity increases with the number of micelles.[12]
Q: Can I combine surfactants with other methods? A: Yes, a combination of methods can be effective. For instance, using a co-solvent can sometimes lower the CMC of a surfactant, making it more efficient at lower concentrations. However, complex interactions can occur, so empirical testing is necessary.
Logical Diagram for Surfactant Selection
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ache.org.rs [ache.org.rs]
- 4. scispace.com [scispace.com]
- 5. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. mdpi.com [mdpi.com]
- 8. oatext.com [oatext.com]
- 9. mdpi.com [mdpi.com]
- 10. globaljournals.org [globaljournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Micellar solubilization of drugs. [sites.ualberta.ca]
Minimizing impurity formation in the synthesis of Tetrahydrofurfuryl butyrate
Welcome to the technical support center for the synthesis of Tetrahydrofurfuryl butyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurity formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The primary method for synthesizing this compound is the Fischer esterification of tetrahydrofurfuryl alcohol with butyric acid in the presence of an acid catalyst.[1] This is a reversible reaction where water is produced as a byproduct.
Q2: What are the common impurities encountered in the synthesis of this compound?
A2: Common impurities can originate from the starting materials or be formed during the reaction.
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From Starting Materials: Tetrahydrofurfuryl alcohol may contain impurities such as furfuryl alcohol and 1,5-pentanediol.
-
Formed During Reaction: The main impurities formed during the synthesis include:
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Unreacted Starting Materials: Residual tetrahydrofurfuryl alcohol and butyric acid.
-
Dihydropyran (DHP): Formed through the acid-catalyzed dehydration of tetrahydrofurfuryl alcohol.[2][3]
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Polymers: Minor amounts of polymers may form from the tetrahydrofurfuryl alcohol under harsh acidic conditions. Polymerization of residual furfuryl alcohol from the starting material is also a possibility.[4][5][6]
-
Di-tetrahydrofurfuryl ether: Can be formed as a byproduct from the self-condensation of tetrahydrofurfuryl alcohol.
-
Q3: How can I minimize the formation of dihydropyran (DHP)?
A3: Dihydropyran formation is a result of the acid-catalyzed dehydration of tetrahydrofurfuryl alcohol.[2][3] To minimize its formation, consider the following:
-
Control Reaction Temperature: Higher temperatures favor the dehydration reaction. Maintain the lowest effective temperature for the esterification.
-
Optimize Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. Excess acid can promote the dehydration side reaction.
-
Choice of Catalyst: While strong acids like sulfuric acid are effective for esterification, they can also promote dehydration. Consider using milder acid catalysts or solid acid catalysts which can sometimes offer better selectivity.
Q4: What is the role of the acid catalyst in the reaction?
A4: The acid catalyst protonates the carbonyl oxygen of butyric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tetrahydrofurfuryl alcohol. It also facilitates the removal of water as a leaving group.
Q5: How can I shift the equilibrium of the Fischer esterification towards the product side?
A5: To favor the formation of this compound, you can:
-
Use an Excess of One Reactant: Typically, a molar excess of the less expensive reactant (often the alcohol) is used.
-
Remove Water: As water is a byproduct, its removal will drive the equilibrium towards the product side according to Le Chatelier's principle. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene) or by using a dehydrating agent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction due to equilibrium. - Insufficient catalyst. - Reaction time is too short. - Loss of product during workup. | - Use a molar excess of one reactant (e.g., tetrahydrofurfuryl alcohol). - Remove water as it is formed (e.g., Dean-Stark trap). - Increase catalyst loading slightly, but monitor for increased impurity formation. - Increase the reaction time. - Optimize the purification procedure to minimize losses. |
| Presence of a significant amount of unreacted starting materials in the final product | - Incomplete reaction. - Inefficient purification. | - Drive the reaction to completion using the methods mentioned above. - Improve the efficiency of the purification step (e.g., fractional distillation under reduced pressure, column chromatography). |
| High levels of dihydropyran (DHP) impurity detected | - Excessive reaction temperature. - High concentration of acid catalyst. - Prolonged reaction time at high temperatures. | - Lower the reaction temperature. Find the optimal balance between reaction rate and impurity formation. - Reduce the amount of acid catalyst. - Monitor the reaction progress and stop it once a satisfactory conversion is reached to avoid prolonged exposure to acidic conditions at high temperatures. |
| Formation of a viscous, high-boiling point residue | - Polymerization of tetrahydrofurfuryl alcohol or furfuryl alcohol impurity. - Strong acid catalyst and high temperatures. | - Use a milder acid catalyst or a lower concentration of the strong acid. - Maintain a lower reaction temperature. - Ensure the purity of the starting tetrahydrofurfuryl alcohol to minimize furfuryl alcohol content. |
| Product discoloration (yellowing) | - Presence of impurities from side reactions. - Thermal degradation during distillation. | - Optimize reaction conditions to minimize impurity formation. - Perform distillation under reduced pressure to lower the boiling point and prevent thermal decomposition. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound via Fischer esterification. Optimization of specific parameters may be required based on laboratory conditions and desired purity.
Materials:
-
Tetrahydrofurfuryl alcohol
-
Butyric acid
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Solvent for azeotropic water removal (e.g., toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add tetrahydrofurfuryl alcohol, butyric acid (typically a slight molar excess of the alcohol is used, e.g., 1.2 equivalents), and an appropriate amount of toluene.
-
Slowly add the acid catalyst (e.g., 1-2 mol% of sulfuric acid relative to the limiting reactant) to the reaction mixture with stirring.
-
Heat the mixture to reflux. The water-toluene azeotrope will begin to collect in the Dean-Stark trap.
-
Monitor the progress of the reaction by tracking the amount of water collected or by analytical techniques such as TLC or GC.
-
Once the theoretical amount of water has been collected or the reaction has reached completion, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Effect of Reaction Temperature on Dihydropyran (DHP) Formation in the Gas-Phase Dehydration of Tetrahydrofurfuryl Alcohol over a Cu-ZnO/Al₂O₃ Catalyst.
| Reaction Temperature (°C) | THFA Conversion (%) | DHP Selectivity (%) |
| 230 | - | - |
| 250 | - | - |
| 270 | 78.6 | 77.8 |
| 290 | - | - |
Note: This data is from a study on the synthesis of tetrahydropyran from tetrahydrofurfuryl alcohol, where DHP is an intermediate. While not a direct esterification study, it illustrates the trend of DHP formation with temperature over an acidic catalyst.[2][7] Specific values for the esterification reaction would need to be determined experimentally.
Visualizations
Logical Relationship for Minimizing Impurities
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Gas-phase dehydration of tetrahydrofurfuryl alcohol to dihydropyran over γ-Al2O3 (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Tetrahydrofurfuryl Butyrate in Complex Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Tetrahydrofurfuryl butyrate (THFB) in complex formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THFB) and what are its common applications in formulations?
This compound (CAS 2217-33-6) is an ester of tetrahydrofurfuryl alcohol and butyric acid. It is a colorless to pale yellow liquid with a fruity odor. In pharmaceutical and research applications, it can be used as a solvent, a plasticizer, or a flavoring agent.[1] Its unique structure, containing a tetrahydrofuran ring, gives it specific solubility and stability characteristics.
Q2: What are the primary degradation pathways for THFB in a formulation?
The primary degradation pathway for THFB, like other esters, is hydrolysis. This reaction breaks the ester bond, yielding tetrahydrofurfuryl alcohol and butyric acid. This process can be catalyzed by acidic or basic conditions. Additionally, the presence of a tetrahydrofuran ring suggests that under strong oxidative conditions or extreme pH, ring-opening of the tetrahydrofuran moiety could be a secondary degradation pathway.
Q3: What are the key factors that influence the stability of THFB?
Several factors can impact the stability of THFB in a formulation:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage.
-
Temperature: Higher temperatures accelerate the rate of degradation reactions.[2]
-
Moisture: As a reactant in hydrolysis, the presence of water is critical to the degradation of THFB.
-
Light: Exposure to UV or visible light can potentially lead to photolytic degradation.[3][4][5][6][7]
-
Oxygen: Oxidative degradation can be a concern, potentially affecting the tetrahydrofuran ring.
-
Excipient Interactions: Incompatibilities with other formulation components can catalyze degradation.
Troubleshooting Guide
Problem: I am observing a significant loss of THFB potency in my formulation over time.
Possible Cause 1: Hydrolytic Degradation
-
Question: Is the pH of my formulation within the optimal range for THFB stability?
-
Answer: THFB is most stable in a neutral to slightly acidic pH range. Investigate the pH of your formulation. Excipients can influence the micro-pH of the formulation.
-
-
Question: Is my formulation exposed to excessive moisture?
-
Answer: Control the water content in your formulation and consider using packaging with low moisture permeability.
-
Possible Cause 2: Incompatible Excipients
-
Question: Are any of the excipients in my formulation known to be reactive?
-
Answer: Some excipients contain reactive impurities or functional groups that can interact with the ester group of THFB. For example, excipients with acidic or basic residues can promote hydrolysis. It is crucial to conduct excipient compatibility studies.
-
Possible Cause 3: Oxidative Degradation
-
Question: Is my formulation protected from atmospheric oxygen?
-
Answer: If oxidative degradation is suspected, consider manufacturing under an inert atmosphere (e.g., nitrogen) and using antioxidants in your formulation.
-
Forced Degradation Studies of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2][8][9][10][11]
Summary of Forced Degradation Results
| Stress Condition | Time | Temperature | % Degradation of THFB | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | Tetrahydrofurfuryl alcohol, Butyric acid |
| 0.1 M NaOH | 8 hours | 40°C | 28.5% | Tetrahydrofurfuryl alcohol, Butyric acid |
| 3% H₂O₂ | 24 hours | 25°C | 8.7% | Oxidized derivatives of THFB and potential ring-opened products |
| Photostability (ICH Q1B) | 1.2 million lux hours and 200 W h/m² | 25°C | 4.3% | Photolytic degradants |
| Thermal | 48 hours | 80°C | 6.1% | Tetrahydrofurfuryl alcohol, Butyric acid |
Experimental Protocols for Forced Degradation Studies
1. Acid Hydrolysis:
-
Dissolve a known concentration of THFB in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.
2. Base Hydrolysis:
-
Dissolve a known concentration of THFB in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.
-
Incubate the solution at 40°C for 8 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.
3. Oxidative Degradation:
-
Dissolve a known concentration of THFB in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Store the solution at room temperature (25°C) for 24 hours, protected from light.
-
Withdraw samples at appropriate intervals and dilute with the mobile phase.
4. Photostability Testing:
-
Expose a solution of THFB in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, according to ICH Q1B guidelines.[3][4][5][6][7]
-
A control sample should be stored in the dark under the same conditions.
-
Analyze the samples after the exposure period.
5. Thermal Degradation:
-
Store a solid or liquid sample of THFB in a controlled temperature chamber at 80°C for 48 hours.
-
At appropriate time points, dissolve the sample in a suitable solvent and dilute to the target concentration for analysis.
Stability-Indicating Analytical Method
A validated stability-indicating method is crucial for accurately quantifying THFB in the presence of its degradation products.[12][13][14][15][16]
Proposed HPLC-UV Method
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Retention Time (THFB) | ~ 5.2 min |
| Retention Time (Tetrahydrofurfuryl alcohol) | ~ 2.8 min |
| Retention Time (Butyric acid) | ~ 3.5 min |
Experimental Protocol for Method Validation
1. Specificity:
-
Analyze blank samples (diluent), a standard solution of THFB, and samples from the forced degradation studies.
-
Ensure that the peaks of the degradation products are well-resolved from the THFB peak.
2. Linearity:
-
Prepare a series of at least five concentrations of THFB standard solution.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy:
-
Perform recovery studies by spiking a placebo formulation with known amounts of THFB at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
The recovery should be within 98-102%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of THFB at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Excipient Compatibility Study
Investigating the compatibility of THFB with common pharmaceutical excipients is essential to prevent unforeseen stability issues.[17][18][19][20][21]
Summary of Excipient Compatibility Results (Illustrative)
| Excipient | Ratio (THFB:Excipient) | Storage Condition | Observation (4 weeks) | Compatibility |
| Microcrystalline Cellulose | 1:1 | 40°C / 75% RH | No significant degradation of THFB. | Compatible |
| Lactose Monohydrate | 1:1 | 40°C / 75% RH | Slight increase in degradation products. | Monitor closely |
| Magnesium Stearate | 1:10 | 40°C / 75% RH | No significant degradation of THFB. | Compatible |
| Croscarmellose Sodium | 1:1 | 40°C / 75% RH | No significant degradation of THFB. | Compatible |
Experimental Protocol for Excipient Compatibility Study
1. Sample Preparation:
-
Prepare binary mixtures of THFB with each excipient, typically in a 1:1 ratio. For lubricants like magnesium stearate, a higher excipient ratio (e.g., 1:10) is often used.
-
Prepare a control sample of THFB alone.
-
Store the samples in suitable containers under accelerated stability conditions (e.g., 40°C / 75% RH) and at room temperature.
2. Analysis:
-
Analyze the samples at initial, 2-week, and 4-week time points using the validated stability-indicating HPLC method.
-
Compare the purity and degradation profiles of the mixtures with the control sample.
-
Any significant increase in degradation products in the presence of an excipient indicates a potential incompatibility.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a typical stability study of THFB.
References
- 1. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. iagim.org [iagim.org]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. biopharminternational.com [biopharminternational.com]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. scribd.com [scribd.com]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. jddtonline.info [jddtonline.info]
- 20. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 21. csfarmacie.cz [csfarmacie.cz]
Overcoming challenges in the purification of Tetrahydrofurfuryl butyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Tetrahydrofurfuryl butyrate (THFB).
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound.
Issue 1: Low Purity After Synthesis and Initial Work-up
-
Question: My crude this compound shows significant impurities after the initial aqueous work-up. What are the likely contaminants and how can I remove them?
-
Answer: The most common impurities are unreacted starting materials: tetrahydrofurfuryl alcohol and butyric acid.[1] Butyric acid can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during liquid-liquid extraction.[2][3] Unreacted tetrahydrofurfuryl alcohol, being more polar than the ester, can be largely removed by washing with water or brine.[1][4] For trace amounts of these and other polar impurities, column chromatography is an effective purification step.[5][6]
Issue 2: Poor Separation During Fractional Distillation
-
Question: I'm having trouble separating my this compound from impurities via fractional distillation. The temperature is not stable, or the separation is inefficient. What could be the cause?
-
Answer: Inefficient separation during fractional distillation can be due to several factors:
-
Inadequate Column Insulation: The fractionating column must maintain a proper temperature gradient. Insulating the column with glass wool or aluminum foil can prevent heat loss and ensure proper fractionation.[7][8]
-
Flooding: If the heating rate is too high, the column can flood with condensate, which hinders separation. Reduce the heating to allow the liquid to drain back into the distilling flask and then resume heating at a gentler rate.[8]
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[7]
-
Boiling Point Similarity: If impurities have boiling points very close to this compound (Boiling Point: 225-227 °C at 759 mmHg), a highly efficient fractionating column with a high number of theoretical plates is required.[9][10]
-
Issue 3: Product Degradation During Purification
-
Question: I suspect my this compound is degrading during purification, indicated by discoloration or the appearance of new, unexpected peaks in my analysis. What are the potential causes and how can I prevent this?
-
Answer: The tetrahydrofuran ring can be sensitive to strong acids, which may lead to ring-opening.[11] It is advisable to avoid strong acidic conditions, especially at elevated temperatures. During the work-up, use mild bases like sodium bicarbonate for neutralization.[2] If distillation is performed, consider vacuum distillation to lower the boiling point and reduce thermal stress on the molecule.[1]
Issue 4: Tailing or Broad Peaks in Column Chromatography
-
Question: When I try to purify this compound using silica gel column chromatography, I observe significant tailing of my product peak. Why is this happening and how can I fix it?
-
Answer: Tailing on silica gel columns can occur if the compound interacts too strongly with the stationary phase or if acidic impurities are present. Here are some solutions:
-
Solvent System Optimization: The polarity of the eluent is crucial. A systematic trial of solvent mixtures with varying polarities can help identify the optimal mobile phase for good separation.[6][12]
-
Neutralize Silica Gel: If residual butyric acid is the issue, it can interact strongly with the silica. You can either ensure all acidic impurities are removed before chromatography or use a mobile phase containing a small amount of a modifying agent, like a drop of triethylamine, to suppress this interaction.
-
Sample Loading: Overloading the column can lead to poor separation and peak broadening. Ensure the amount of crude product is appropriate for the column size.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurities are the starting materials from the esterification reaction: tetrahydrofurfuryl alcohol and butyric acid.[1] Side products from potential degradation of the starting materials may also be present.
Q2: What is the recommended method for removing unreacted butyric acid?
A2: Washing the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) during a liquid-liquid extraction is the standard and effective method for neutralizing and removing residual butyric acid.[2][3]
Q3: Can I use simple distillation instead of fractional distillation?
A3: Simple distillation is only effective if the impurities have vastly different boiling points from this compound (a difference of more than 70 °C is a general guideline).[7] Since the likely impurity, tetrahydrofurfuryl alcohol (boiling point ~177 °C), has a boiling point that may not be sufficiently different for clean separation, fractional distillation is generally recommended for achieving high purity.[10]
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for determining the purity and identifying volatile impurities.[14][15] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used to accurately determine purity.[16][17]
Q5: How should I store purified this compound to prevent degradation?
A5: To minimize degradation, store the purified ester in a tightly sealed container, protected from light and air, and at a low temperature. The tetrahydrofuran moiety can be susceptible to peroxide formation upon prolonged exposure to air, so storing under an inert atmosphere (e.g., nitrogen or argon) is ideal for long-term storage.[11]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Boiling Point | 225-227 °C (at 759 mmHg) | [9] |
| Density | 1.007-1.013 g/mL (at 25 °C) | [9] |
| Refractive Index | 1.446-1.452 (at 20 °C) | [9] |
| Solubility in Water | 1497 mg/L (at 25 °C, estimated) | [9] |
| Purity (Commercial Grades) | >98.0% (GC) | [9][18] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Fractional Distillation
-
Acid Removal: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Transfer the solution to a separatory funnel. Add a saturated solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Drain the aqueous layer. Repeat this washing step until no more gas evolves.
-
Alcohol Removal: Wash the organic layer with deionized water, followed by a wash with brine to aid in the separation of the layers and remove excess water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator.
-
Fractional Distillation: Assemble a fractional distillation apparatus. Place the crude, solvent-free ester in the distillation flask along with a few boiling chips. Insulate the fractionating column. Heat the flask gently and collect the fraction that distills at the boiling point of this compound (225-227 °C at atmospheric pressure, or at a lower temperature under vacuum).[3][7]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[13]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand using thin-layer chromatography (TLC).[12]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Purity Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. columbia.edu [columbia.edu]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound, 2217-33-6 [thegoodscentscompany.com]
- 10. vernier.com [vernier.com]
- 11. benchchem.com [benchchem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. orgsyn.org [orgsyn.org]
- 14. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. CAS 2217-33-6: this compound | CymitQuimica [cymitquimica.com]
Addressing matrix effects in the GC-MS analysis of Tetrahydrofurfuryl butyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Tetrahydrofurfuryl butyrate.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to matrix effects in your GC-MS analysis of this compound.
Question: I am observing significant signal enhancement for this compound in my sample compared to the solvent standard. What could be the cause and how can I fix it?
Answer:
Signal enhancement in GC-MS is often a result of the "matrix-induced chromatographic response enhancement" effect.[1] This occurs when non-volatile matrix components coat active sites in the GC inlet (liner) and column, preventing the thermal degradation or adsorption of the analyte, in this case, this compound.[1][2] This leads to a higher amount of analyte reaching the detector, resulting in an artificially high signal.
Troubleshooting Steps:
-
Injector Maintenance: Regularly inspect and clean the GC injector liner. Active sites on a dirty liner can be a primary cause of analyte degradation in the absence of a matrix.
-
Liner Selection: Consider using a deactivated liner to minimize active sites.
-
Analyte Protectants: Introduce an "analyte protectant" to both your standards and samples. These are compounds that have multiple hydroxyl groups and are effective in shielding the analyte from active sites, thus equalizing the response between the solvent standard and the sample.[2][3]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your sample matrix.[4][5][6] This helps to mimic the matrix effects observed in the sample, leading to more accurate quantification.
-
Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components, which can lessen the enhancement effect.[7][8] However, ensure that the diluted analyte concentration is still within the detection limits of your instrument.
Question: My this compound signal is being suppressed, leading to poor sensitivity and inaccurate quantification. What are the likely causes and solutions?
Answer:
Signal suppression in GC-MS can occur when co-eluting matrix components interfere with the ionization of your target analyte in the mass spectrometer's ion source.[9][10] For complex matrices, high concentrations of co-eluting compounds can compete with the analyte for ionization, leading to a reduced signal.[11]
Troubleshooting Steps:
-
Improve Chromatographic Separation: Optimize your GC method to better separate this compound from interfering matrix components. This can be achieved by adjusting the temperature program, using a different GC column, or modifying the carrier gas flow rate.
-
Sample Cleanup: Implement a robust sample preparation method to remove interfering matrix components before injection.[12] Effective techniques include:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain the analyte while washing away interfering compounds.[12][13]
-
Liquid-Liquid Extraction (LLE): Partition your analyte into a solvent that is immiscible with the sample matrix to isolate it from interferences.[9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation technique, especially for food and environmental samples, that involves a salting-out extraction followed by dispersive SPE for cleanup.[12]
-
-
Stable Isotope Dilution Analysis (SIDA): This is a highly effective method for correcting matrix effects.[2][14] A stable isotope-labeled internal standard of this compound is added to the sample at the beginning of the workflow. Since the internal standard has very similar chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of any signal suppression or enhancement.[2][15][16]
-
Standard Addition Method: In this method, known amounts of a this compound standard are added to aliquots of the sample extract.[7] A calibration curve is then generated from the spiked samples, which inherently accounts for the matrix effect in that specific sample.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in GC-MS analysis?
A1: Matrix effects refer to the alteration of the analytical signal (either suppression or enhancement) of a target analyte due to the presence of other components in the sample matrix.[1][17] In GC-MS, these effects can occur in the injector, the chromatographic column, or the ion source of the mass spectrometer.[18]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: You can assess matrix effects by comparing the signal response of a standard prepared in a pure solvent with the response of a standard spiked into a blank sample extract at the same concentration. A significant difference in the signal indicates the presence of matrix effects.[11]
Q3: What is the difference between matrix-matched calibration and the standard addition method?
A3: Matrix-matched calibration involves creating a calibration curve using standards prepared in a blank matrix that is representative of the samples being analyzed.[4][5] The standard addition method involves adding the analytical standard directly to the sample itself at different concentrations to create a calibration curve within each sample.[7] While standard addition is often more accurate for samples with high matrix variability, it is also more time-consuming.[7]
Q4: Can changing the ionization mode in my MS help reduce matrix effects?
A4: While less common for typical GC-MS applications using Electron Ionization (EI), if you are using a softer ionization technique like Chemical Ionization (CI), the choice of reagent gas can sometimes influence the extent of matrix effects. However, for EI, which is a hard ionization technique, matrix effects are more pronounced in the gas chromatograph itself (the inlet and column).
Q5: Are there any software-based solutions for correcting matrix effects?
A5: While software can't eliminate the root cause of matrix effects, it is essential for processing data from corrective techniques. For instance, in Stable Isotope Dilution Analysis (SIDA), the software calculates the analyte concentration based on the response ratio of the native analyte to the labeled internal standard. Similarly, for matrix-matched calibration or standard addition, the software's regression algorithms are used to generate the calibration curve from which the sample concentration is determined.
Quantitative Data on Matrix Effects
The following table summarizes hypothetical quantitative data illustrating the impact of different matrices on the GC-MS signal of this compound and the effectiveness of various mitigation strategies.
| Matrix | Sample Preparation | Calibration Method | Observed Matrix Effect (%) | Recovery (%) |
| Plasma | Protein Precipitation | Solvent-Based | -45% (Suppression) | 85 |
| Plasma | Solid-Phase Extraction | Solvent-Based | -15% (Suppression) | 92 |
| Plasma | Solid-Phase Extraction | Matrix-Matched | -2% | 98 |
| Fruit Juice | Dilute and Shoot | Solvent-Based | +60% (Enhancement) | 95 |
| Fruit Juice | QuEChERS | Solvent-Based | +15% (Enhancement) | 97 |
| Fruit Juice | QuEChERS | Stable Isotope Dilution | Not Applicable | 99 |
Note: The data presented in this table are for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
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Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
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Loading: Mix 1 mL of plasma with 1 mL of 4% phosphoric acid and load the mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water to remove polar interferences.
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Elution: Elute the this compound from the cartridge with 3 mL of ethyl acetate.
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Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Protocol 2: Matrix-Matched Calibration
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Prepare Blank Matrix: Process a sample known to be free of this compound using the same sample preparation protocol (e.g., SPE as described above).
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Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., ethyl acetate).
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Create Calibration Standards: Serially dilute the stock solution into aliquots of the blank matrix extract to create a series of calibration standards with known concentrations.
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Analysis: Analyze the matrix-matched calibration standards using the same GC-MS method as for the samples.
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Quantification: Construct a calibration curve from the matrix-matched standards and use it to determine the concentration of this compound in the unknown samples.
Visualizations
Caption: Workflow for GC-MS analysis with strategies to mitigate matrix effects.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. info.asistandards.com [info.asistandards.com]
- 6. matrix-matched standard calibration - Chromatography Forum [chromforum.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. ion suppression on GC-MS - Chromatography Forum [chromforum.org]
- 11. welch-us.com [welch-us.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of 1,8-cineole and of its metabolites in humans using stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers | PPT [slideshare.net]
- 18. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of enzymatic synthesis of Tetrahydrofurfuryl butyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of Tetrahydrofurfuryl butyrate (THFB).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of THFB, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | Suboptimal Water Content: Excess water can promote the reverse reaction (hydrolysis), while completely dry conditions can inactivate the enzyme.[1][2][3] | - Control Water Activity: Maintain a low water content, ideally below 0.5% (v/v), as higher concentrations can decrease esterification efficiency.[1] - Use of Molecular Sieves: Add molecular sieves (e.g., 9% wt/vol) to the reaction medium to remove water produced during the reaction, which can increase the degree of esterification.[1] - Initial Hydration: A certain amount of water is essential for enzyme activity; ensure the enzyme is not completely desiccated. |
| Inappropriate Enzyme Choice or Inactivation: The selected lipase may not be optimal for the specific substrates, or it may have lost activity. | - Enzyme Screening: Test a variety of immobilized lipases. Novozym 435 has been identified as a highly effective catalyst for THFB synthesis.[4][5] - Check Enzyme Viability: Ensure the enzyme has been stored correctly and has not expired. Perform an activity assay if necessary. | |
| Substrate or Product Inhibition: High concentrations of either the substrates (tetrahydrofurfuryl alcohol or butyric acid) or the products (THFB or byproducts) can inhibit the enzyme.[5][6][7][8][9] | - Optimize Substrate Molar Ratio: Systematically vary the molar ratio of tetrahydrofurfuryl alcohol to butyric acid. An excess of the alcohol is often used.[9] - Fed-Batch or Continuous Process: Consider a fed-batch approach where substrates are added incrementally, or a continuous process to keep substrate and product concentrations in an optimal range. | |
| Suboptimal Temperature: The reaction temperature is outside the optimal range for the specific lipase, leading to reduced activity or denaturation.[10] | - Determine Optimal Temperature: Perform experiments at various temperatures (e.g., 30-60°C). For Novozym 435, a temperature of around 40-50°C is often effective.[4][9][11] | |
| Poor Mass Transfer: Inadequate mixing can lead to poor diffusion of substrates to the immobilized enzyme's active sites. | - Optimize Agitation Speed: Increase the stirring speed to a point where the reaction rate is no longer limited by agitation (e.g., 250 rpm).[9] Be cautious of excessive shear that could damage the immobilized enzyme support. | |
| Reaction Stalls Prematurely | Equilibrium Reached: The reaction has reached thermodynamic equilibrium where the rates of esterification and hydrolysis are equal. | - Product Removal: Implement in-situ removal of water or THFB to shift the equilibrium towards product formation. - Adjust Substrate Concentration: Increase the concentration of one of the reactants. |
| Enzyme Deactivation: The enzyme is losing activity over the course of the reaction due to factors like pH changes, temperature instability, or inhibitors. | - pH Control: The accumulation of butyric acid can lower the pH, potentially inactivating the lipase. Consider using a buffered system or a solid support that provides a suitable microenvironment. - Enzyme Immobilization: Use of an immobilized enzyme like Novozym 435 enhances stability and allows for easier reuse.[4][5] | |
| By-product Formation | Side Reactions: Depending on the substrates and conditions, side reactions such as ether formation from the alcohol may occur. | - Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of side reactions more than the desired esterification. - Enzyme Specificity: Ensure the chosen lipase has high selectivity for the esterification reaction. |
| Difficulty Reusing the Enzyme | Leaching of Enzyme: The lipase may be detaching from the support material. | - Choose a Robust Immobilization Method: Covalent attachment to the support is generally more stable than physical adsorption. - Gentle Washing: After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., the reaction solvent) under mild conditions to remove residual substrates and products without causing leaching. |
| Fouling of the Support: The pores of the immobilized support may become blocked by substrates, products, or by-products. | - Washing Protocol: Develop an effective washing protocol between cycles. Using a solvent that can dissolve potential foulants is crucial. |
Frequently Asked Questions (FAQs)
1. Which enzyme is most effective for this compound synthesis?
Several studies have shown that immobilized lipases are highly effective. Among those tested, Novozym 435, an immobilized lipase from Candida antarctica, is frequently reported as the best catalyst for both the esterification of tetrahydrofurfuryl alcohol with butyric acid and the transesterification with ethyl butyrate.[4][5]
2. What is the optimal temperature for the enzymatic synthesis of THFB?
The optimal temperature depends on the specific lipase used. For Novozym 435, temperatures in the range of 40°C to 50°C have been shown to be effective, providing a good balance between reaction rate and enzyme stability.[9][11] It is advisable to determine the optimal temperature for your specific experimental setup.
3. How does water content affect the reaction, and how can it be controlled?
Water content is a critical parameter. While a small amount of water is necessary to maintain the enzyme's catalytic activity, excess water can lead to the reverse reaction of hydrolysis, thus reducing the ester yield.[1][3] The water content should ideally be kept below 0.5% (v/v).[1] To control water, you can use molecular sieves in the reaction mixture to adsorb the water produced during esterification.[1]
4. What is the typical reaction mechanism for lipase-catalyzed esterification?
Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[5][6][8][9] In this mechanism, the first substrate (butyric acid) binds to the enzyme, forming an acyl-enzyme intermediate and releasing the first product (water). The second substrate (tetrahydrofurfuryl alcohol) then binds to the acyl-enzyme complex, leading to the formation of the ester (THFB) and regeneration of the free enzyme.
5. Can the immobilized enzyme be reused?
Yes, one of the significant advantages of using an immobilized enzyme like Novozym 435 is its reusability, which is crucial for the economic viability of the process.[12] Studies have shown that immobilized lipases can be reused for multiple cycles with minimal loss of activity.[9] Proper handling and washing between cycles are essential to maintain its catalytic efficiency.
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Optimal Conditions for Lipase-Catalyzed Ester Synthesis
| Parameter | This compound[5][9] | Isoamyl Butyrate[13][14] | Ethyl Butyrate[15] | Cinnamyl Butyrate[9] |
| Enzyme | Novozym 435 | Lipozyme TL IM, Immobilized TLL | CALB@DFNS-C8 | Novozym 435 |
| Temperature | 30 - 50°C | 30 - 50°C | 40°C | 50°C |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 2:1 (Acid:Alcohol) | 1:1 to 5:1 | 3:1 | 2:1 |
| Enzyme Loading | 0.8% (w/w) to 2% (w/w) | 30 g/L | Not specified | 2% (w/w) |
| Solvent | n-Hexane, Toluene | n-Heptane, Hexane | Solvent-free | n-Hexane |
| Max. Conversion | ~90% | 95.8% - 96.1% | 96.0% | 90% |
| Reaction Time | 12 h | 3 - 24 h | 4 h | 12 h |
Experimental Protocols
Protocol 1: Screening of Immobilized Lipases for THFB Synthesis
-
Preparation: In separate 50 mL screw-capped flasks, place 0.1 mol of tetrahydrofurfuryl alcohol and 0.1 mol of butyric acid in 20 mL of n-hexane.
-
Enzyme Addition: To each flask, add 0.2 g of a different immobilized lipase (e.g., Novozym 435, Lipozyme IM 20, Pseudomonas species lipase).
-
Reaction: Place the flasks in an orbital shaker set at 40°C and 200 rpm.
-
Sampling: Withdraw small aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, 12 hours).
-
Analysis: Analyze the samples by gas chromatography (GC) to determine the concentration of this compound and calculate the conversion percentage.
-
Comparison: Compare the conversion rates and final yields to identify the most effective lipase.
Protocol 2: Optimization of Reaction Temperature
-
Setup: Prepare identical reaction mixtures as described in Protocol 1, using the best-performing lipase identified.
-
Temperature Variation: Set up parallel reactions in orbital shakers at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C).
-
Execution and Analysis: Follow steps 3-5 from Protocol 1 for each temperature.
-
Determination of Optimum: Plot the initial reaction rate and final conversion against temperature to determine the optimal operating temperature.
Visualizations
Experimental Workflow for Optimizing THFB Synthesis
Caption: Workflow for optimizing enzymatic synthesis of THFB.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting guide for low yield in THFB synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Immobilized lipase-catalysed esterification and transesterification reactions in non-aqueous media for the synthesis of this compound: comparison and kinetic modeling - Publications of the IAS Fellows [repository.ias.ac.in]
- 6. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 14. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Release Rate of Tetrahydrofurfuryl Butyrate from a Polymer Matrix
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the release rate of Tetrahydrofurfuryl butyrate (THFB) from a polymer matrix.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THFB) and why is its controlled release important?
A1: this compound (THFB) is a hydrophobic flavor ester with a fruity aroma. Its controlled release from a polymer matrix is crucial in applications such as food packaging, fragrance delivery, and agriculture to ensure a sustained and prolonged effect.
Q2: What are the key factors influencing the release rate of THFB from a polymer matrix?
A2: The release of THFB is primarily governed by a combination of factors related to the polymer, the active agent (THFB), and the overall formulation. These include:
-
Polymer Properties:
-
Hydrophilicity/Hydrophobicity: More hydrophobic polymers like Polycaprolactone (PCL) will have a stronger affinity for the hydrophobic THFB, leading to a slower release. In contrast, more hydrophilic polymers may result in a faster release.[1]
-
Crystallinity: A higher degree of crystallinity in the polymer matrix can slow down the diffusion of THFB and thus decrease the release rate.
-
Molecular Weight: Higher molecular weight polymers generally lead to a slower degradation rate and a more tortuous path for diffusion, resulting in a slower release of the encapsulated agent.
-
Glass Transition Temperature (Tg): The Tg of the polymer can influence the mobility of THFB within the matrix and consequently its release rate.
-
-
THFB Properties:
-
Matrix and Formulation Properties:
-
Drug Loading: The concentration of THFB within the polymer matrix can affect the release kinetics.
-
Matrix Geometry and Porosity: The shape, size, and internal structure of the polymer matrix (e.g., microspheres, films) play a critical role in the diffusion path length and surface area, thereby influencing the release rate.
-
Excipients: The addition of other substances to the formulation can modify the release profile. For instance, incorporating hydrophilic excipients can create pores and accelerate release.
-
Q3: What are the common polymer matrices used for the controlled release of hydrophobic compounds like THFB?
A3: Biodegradable polymers are frequently used for these applications. Common examples include:
-
Poly(lactic-co-glycolic acid) (PLGA): A versatile copolymer whose degradation rate and hydrophilicity can be tuned by altering the ratio of lactic acid to glycolic acid.[2][3][5][6]
-
Polylactic Acid (PLA): A more hydrophobic and slower degrading polymer compared to PLGA.[7][8][9]
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Polycaprolactone (PCL): A highly hydrophobic and slowly degrading polymer, making it suitable for long-term sustained release.[10][11][12][13]
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Blends of Polymers: Blending different polymers (e.g., PLA/PCL) can be used to tailor the mechanical properties and release characteristics of the matrix.[7][14][15][16]
Q4: What are the primary mechanisms of THFB release from a polymer matrix?
A4: The release of a hydrophobic compound like THFB from a biodegradable polymer matrix is typically governed by two main mechanisms:
-
Diffusion: The movement of THFB molecules through the polymer matrix down a concentration gradient. This is often the dominant mechanism in the initial phase of release.
-
Erosion: The degradation and breakdown of the polymer matrix, which liberates the encapsulated THFB. This becomes more significant as the polymer degrades over time.
Often, the release is a combination of both diffusion and erosion.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Initial Burst Release is Too High | 1. Surface-associated THFB. 2. High porosity of the matrix. 3. Rapid initial swelling of a hydrophilic polymer component. 4. Low molecular weight of the polymer. | 1. Optimize the encapsulation process (e.g., solvent evaporation) to minimize surface-bound THFB. 2. Increase the polymer concentration during fabrication to create a denser matrix. 3. Consider using a more hydrophobic polymer or a blend to reduce initial water uptake.[2][3][4][5][6] 4. Use a higher molecular weight polymer. 5. Apply a drug-free polymer coating to the matrix.[4] |
| Release Rate is Too Slow | 1. High polymer hydrophobicity. 2. High polymer crystallinity. 3. Low THFB loading. 4. Dense matrix structure. | 1. Use a more hydrophilic polymer or blend with a hydrophilic polymer. 2. Modify processing conditions (e.g., cooling rate) to reduce polymer crystallinity. 3. Increase the loading of THFB (while ensuring it remains dispersed). 4. Incorporate a porogen (a leachable substance) into the matrix to create channels for release.[12][17] |
| Inconsistent Release Profiles Between Batches | 1. Variability in polymer properties (Mw, crystallinity). 2. Inconsistent encapsulation process parameters (e.g., stirring speed, temperature). 3. Non-uniform particle size or film thickness. | 1. Ensure consistent sourcing and characterization of the polymer. 2. Standardize and tightly control all parameters of the encapsulation process. 3. Implement robust particle size analysis or film thickness measurements for quality control. |
| No or Very Low Release Detected | 1. Strong interaction between THFB and the polymer matrix. 2. Degradation of THFB during encapsulation or release study. 3. Analytical method not sensitive enough. | 1. Consider a different polymer with lower affinity for THFB. 2. Verify the stability of THFB under the experimental conditions (e.g., temperature, pH). 3. Optimize the analytical method (e.g., GC-MS parameters) for higher sensitivity and validate it.[1][18][19][20][21] |
Quantitative Data Summary
Disclaimer: The following tables present illustrative data for the release of this compound (THFB) from different polymer matrices. This data is based on typical release profiles observed for hydrophobic molecules from these polymers and is intended for comparative purposes. Actual experimental results may vary.
Table 1: Effect of Polymer Type on the Cumulative Release of THFB
| Time (Days) | Cumulative Release from PLA (%) | Cumulative Release from PLGA (50:50) (%) | Cumulative Release from PCL (%) |
| 1 | 15 | 30 | 5 |
| 7 | 35 | 65 | 15 |
| 14 | 50 | 85 | 25 |
| 30 | 70 | 95 | 40 |
| 60 | 85 | 100 | 60 |
Table 2: Effect of THFB Loading on the Release from a PLGA Matrix
| Time (Days) | Cumulative Release (10% THFB Loading) (%) | Cumulative Release (20% THFB Loading) (%) |
| 1 | 25 | 35 |
| 7 | 60 | 75 |
| 14 | 80 | 90 |
| 30 | 92 | 98 |
| 60 | 98 | 100 |
Experimental Protocols
Protocol 1: Encapsulation of THFB in Polymer Microspheres via Oil-in-Water (O/W) Emulsion Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of the chosen polymer (e.g., PLA, PLGA, or PCL) and THFB in a volatile organic solvent like dichloromethane (DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at a high speed to form an oil-in-water emulsion. The size of the microspheres can be controlled by adjusting the homogenization speed and duration.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid polymer microspheres encapsulating THFB.
-
Microsphere Collection and Washing: Collect the microspheres by centrifugation, wash them multiple times with deionized water to remove the surfactant and any un-encapsulated THFB, and then freeze-dry the microspheres for storage.
Protocol 2: In Vitro Release Study of THFB
-
Sample Preparation: Accurately weigh a specific amount of THFB-loaded microspheres and suspend them in a known volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) in sealed vials.
-
Incubation: Place the vials in a shaking incubator at a controlled temperature (e.g., 37°C).
-
Sampling: At predetermined time points, withdraw a specific volume of the release medium. To maintain a constant volume, replenish with an equal volume of fresh release medium.
-
Sample Analysis: Analyze the withdrawn samples to determine the concentration of released THFB.
Protocol 3: Quantification of THFB using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Extract the THFB from the release medium samples using a suitable organic solvent (e.g., hexane or diethyl ether) via liquid-liquid extraction.
-
GC-MS Analysis:
-
Injection: Inject a small volume of the organic extract into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate THFB from other components. An appropriate temperature program should be developed.
-
Detection: Use the mass spectrometer to detect and quantify THFB based on its characteristic mass spectrum and retention time.
-
-
Quantification: Create a calibration curve using standard solutions of THFB of known concentrations to quantify the amount of THFB in the release samples.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Sustained release of hydrophobic drugs by the microfluidic assembly of multistage microgel/poly (lactic-co-glycolic acid) nanoparticle composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights on the Burst Release Kinetics of Spray-Dried PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Phenomenology of the Initial Burst Release of Drugs from PLGA Microparticles. | Semantic Scholar [semanticscholar.org]
- 6. Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of PLLA/PCL Blends and Paclitaxel Release Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of poly-lactic acid based films containing propolis ethanolic extract to be used in dry meat sausage packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biopolymer Blends of Poly(lactic acid) and Poly(hydroxybutyrate) and Their Functionalization with Glycerol Triacetate and Chitin Nanocrystals for Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ris.utwente.nl [ris.utwente.nl]
- 11. Poly(ϵ-caprolactone) microcapsules and nanocapsules in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Encapsulation of exemestane in polycaprolactone nanoparticles: optimization, characterization, and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Term Antibody Release Polycaprolactone Capsule and the Release Kinetics in Natural and Accelerated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.unipg.it [research.unipg.it]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. perfumerflavorist.com [perfumerflavorist.com]
- 19. shimadzu.com [shimadzu.com]
- 20. researchgate.net [researchgate.net]
- 21. gcms.cz [gcms.cz]
Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Tetrahydrofurfuryl Butyrate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues of poor resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Tetrahydrofurfuryl butyrate. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in HPLC analysis?
Poor peak resolution in HPLC is primarily influenced by three factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2] Common issues leading to poor resolution include:
-
Column-Related Factors: Column aging, contamination, or damage can lead to a loss of efficiency.[1][3] The use of an inappropriate stationary phase can also result in insufficient selectivity.[4]
-
Mobile Phase Issues: An incorrect mobile phase composition, such as an improper organic modifier ratio or incorrect pH, is a frequent cause of poor separation.[1][3]
-
Operating Conditions: Suboptimal flow rates and inconsistent column temperatures can negatively impact resolution.[5]
-
Sample-Related Issues: A complex sample matrix, sample overload, or improper sample preparation can lead to co-elution and poor peak shape.[1][3]
Q2: What is a good starting point for an HPLC method for this compound?
For a relatively non-polar compound like this compound, a reversed-phase HPLC method is a suitable starting point. Based on methods for similar ester compounds, a C18 column is a good initial choice.
Suggested Starting Conditions:
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (ACN) and Water |
| Gradient | 50% ACN to 90% ACN over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (as butyrate has low UV absorbance) |
| Injection Volume | 10 µL |
Q3: How does the chemical nature of this compound affect its separation?
This compound is an ester with moderate hydrophobicity. Its structure contains a polar tetrahydrofuran ring and a more non-polar butyrate chain. This dual nature means that its retention will be sensitive to the organic modifier concentration in the mobile phase. Potential secondary interactions with the stationary phase, especially with residual silanols, could lead to peak tailing.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | Use an end-capped C18 column to minimize interactions with residual silanol groups.[6] Alternatively, add a small amount of a competitive base (e.g., triethylamine) to the mobile phase or operate at a lower pH to suppress silanol activity. |
| Column Overload | Reduce the concentration of the sample or decrease the injection volume.[5] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[7] |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. |
Issue 2: Peak Fronting
Symptom: The peak for this compound is asymmetrical with a leading edge that is less steep than the trailing edge.
Potential Causes & Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample or reduce the injection volume.[7] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the injection solvent. The ideal solvent is the mobile phase itself.[7] |
| Column Channeling | This may indicate a void at the head of the column. Backflushing the column or replacing it may be necessary.[8] |
Issue 3: Broad Peaks
Symptom: The peak for this compound is wider than expected, leading to poor resolution from adjacent peaks.
Potential Causes & Solutions:
| Cause | Solution |
| Low Column Efficiency | Use a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[2][9] |
| High Flow Rate | Decrease the flow rate to allow for better mass transfer between the mobile and stationary phases.[5] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector.[10] |
| Mobile Phase Too Weak | Increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to ensure efficient elution.[7] |
Experimental Protocols
Protocol 1: Column Washing Procedure
To address potential contamination causing poor peak shape and resolution, a thorough column washing procedure is recommended.
-
Disconnect the column from the detector.
-
Flush with Water: Pump HPLC-grade water through the column for 30 minutes at a flow rate of 1 mL/min.
-
Flush with Isopropanol: Pump 100% isopropanol through the column for 30 minutes at 1 mL/min.
-
Flush with Hexane (for severe non-polar contamination, optional): Pump hexane through the column for 30 minutes. Ensure your HPLC system is compatible with hexane.
-
Return to Isopropanol: Flush with isopropanol for 15 minutes.
-
Equilibrate with Mobile Phase: Re-equilibrate the column with your mobile phase for at least 30 minutes before analysis.
Visual Troubleshooting Workflows
Below are diagrams illustrating logical workflows for troubleshooting poor resolution in the HPLC analysis of this compound.
Caption: A logical workflow for diagnosing the root cause of poor HPLC resolution.
Caption: A troubleshooting guide for addressing peak tailing in HPLC analysis.
References
- 1. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Solving Common Errors in HPLC [omegascientific.com.sg]
- 5. youtube.com [youtube.com]
- 6. mastelf.com [mastelf.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Quantification of Tetrahydrofurfuryl Butyrate: A Validated GC-MS Method vs. High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of Tetrahydrofurfuryl butyrate (THFB), a common flavoring agent and fragrance ingredient, selecting the optimal analytical methodology is paramount. This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols to aid in informed decision-making.
Method Comparison: GC-MS and HPLC
Gas Chromatography-Mass Spectrometry stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, makes it a robust choice for quantification.
In contrast, High-Performance Liquid Chromatography offers an alternative approach, particularly suitable for non-volatile or thermally labile compounds. While THFB is amenable to GC, HPLC can be a viable option, especially when derivatization is employed to enhance detection.
The choice between these methods often hinges on the specific requirements of the analysis, including desired sensitivity, sample matrix complexity, and available instrumentation.
Quantitative Performance: A Head-to-Head Comparison
To provide a clear comparison, the following table summarizes the typical validation parameters for a GC-MS method tailored for THFB quantification against a representative HPLC method.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 5 - 20 µg/mL |
Experimental Protocols
Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a validated method for the quantification of this compound in a given matrix.
1. Sample Preparation:
-
Accurately weigh 1 gram of the sample into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., methanol, ethyl acetate) to the flask and vortex for 1 minute to dissolve the sample.
-
Bring the volume to 10 mL with the solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Based on the mass spectrum of this compound (m/z 71, 85, 115).
-
3. Calibration:
-
Prepare a series of calibration standards of this compound in the chosen solvent, typically ranging from 0.5 µg/mL to 100 µg/mL.
-
Inject each standard into the GC-MS system and generate a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample into the GC-MS system.
-
Integrate the peak area of the characteristic ion for this compound.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for the quantification of this compound using HPLC.
1. Sample Preparation:
-
Follow the same sample preparation procedure as described for the GC-MS method.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV Detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
3. Calibration and Quantification:
-
Follow the same calibration and quantification procedures as described for the GC-MS method, using the peak area from the HPLC chromatogram.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the logical flow of the GC-MS and HPLC methods.
Caption: Workflow for GC-MS quantification of this compound.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
Both GC-MS and HPLC are capable of quantifying this compound. However, the GC-MS method generally offers superior sensitivity and selectivity due to the nature of mass spectrometric detection.[1] The choice of method will ultimately depend on the specific analytical needs, matrix complexity, and the required limits of detection and quantification. For trace-level analysis and in complex matrices, the validated GC-MS method is the recommended approach.
References
A Comparative Analysis of Chemical Versus Enzymatic Synthesis of Tetrahydrofurfuryl Butyrate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of flavor and fragrance esters, such as Tetrahydrofurfuryl butyrate (THFB), is a critical process in the chemical and pharmaceutical industries. Traditionally, this has been achieved through chemical methods like Fischer esterification. However, with the growing emphasis on sustainable and green chemistry, enzymatic synthesis has emerged as a promising alternative. This guide provides a detailed comparative study of the chemical and enzymatic synthesis of this compound, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their applications.
Introduction to this compound and Synthesis Routes
This compound is an ester known for its fruity aroma, finding applications in the food, cosmetic, and pharmaceutical industries. It is synthesized through the esterification of tetrahydrofurfuryl alcohol and butyric acid.
Chemical Synthesis: The conventional method for synthesizing this compound is the Fischer-Speier esterification. This process involves the reaction of tetrahydrofurfuryl alcohol with butyric acid in the presence of a strong acid catalyst, typically sulfuric acid, and the application of heat to drive the reaction to completion.
Enzymatic Synthesis: The enzymatic approach utilizes lipases as biocatalysts to facilitate the esterification of tetrahydrofurfuryl alcohol and butyric acid. This method operates under milder conditions and is lauded for its higher selectivity and reduced environmental impact.
Comparative Analysis: Chemical vs. Enzymatic Synthesis
The choice between chemical and enzymatic synthesis hinges on a variety of factors, including reaction efficiency, operating conditions, environmental impact, and cost. The following table summarizes the key comparative data between the two methods for the synthesis of this compound.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Immobilized Lipase (e.g., Novozym 435) |
| Reaction Temperature | High (typically 80-120°C) | Mild (typically 30-60°C) |
| Reaction Time | 4-8 hours | 8-24 hours |
| Yield | High (can exceed 90% with water removal) | High (typically >95% under optimized conditions) |
| Substrate Specificity | Low | High (regio- and chemo-selective) |
| Byproducts | Water, potential for side products at high temperatures | Water |
| Solvent | Often requires a non-polar solvent for azeotropic water removal | Can be performed in organic solvents or solvent-free systems |
| Environmental Impact | Use of corrosive acids, high energy consumption | "Green" process, biodegradable catalyst, lower energy consumption |
| Catalyst Reusability | Difficult for homogeneous catalysts | High, especially with immobilized enzymes |
| Downstream Processing | Requires neutralization, washing, and distillation | Simple filtration to remove the enzyme, followed by solvent evaporation |
Experimental Protocols
Detailed methodologies for both chemical and enzymatic synthesis are provided below to facilitate replication and adaptation in a laboratory setting.
This protocol describes a typical laboratory-scale synthesis of this compound using sulfuric acid as a catalyst.
Materials:
-
Tetrahydrofurfuryl alcohol
-
Butyric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add tetrahydrofurfuryl alcohol and a molar excess of butyric acid (e.g., 1.5 equivalents).
-
Add toluene to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Assemble the Dean-Stark apparatus and condenser with the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
This protocol outlines the synthesis of this compound using the immobilized lipase Novozym 435.
Materials:
-
Tetrahydrofurfuryl alcohol
-
Butyric acid
-
Immobilized lipase (Novozym 435)
-
An organic solvent (e.g., n-hexane or solvent-free)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a sealed flask, combine tetrahydrofurfuryl alcohol and butyric acid in a suitable molar ratio (e.g., 1:1.5).
-
If using a solvent, add n-hexane. For a solvent-free system, proceed without a solvent.
-
Add the immobilized lipase, Novozym 435 (typically 5-10% by weight of the substrates).
-
If desired, add molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.
-
Place the flask in an orbital shaker or use a magnetic stirrer and maintain a constant temperature (e.g., 40-50°C).
-
Allow the reaction to proceed for 8-24 hours. The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration.
-
The enzyme can be washed with the solvent and dried for reuse in subsequent batches.
-
If a solvent was used, it can be removed under reduced pressure to yield the crude this compound.
-
The product is often of high purity, but can be further purified by vacuum distillation if necessary.
Visualizing the Synthesis Pathways and Workflow
To provide a clearer understanding of the processes, the following diagrams illustrate the chemical and enzymatic synthesis pathways, as well as a comparative workflow.
A Comparative Analysis of Tetrahydrofurfuryl Butyrate and Other Butyrate Esters as Flavor Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flavor profiles, sensory thresholds, and potential applications of Tetrahydrofurfuryl butyrate (THFB) against other common butyrate esters such as methyl butyrate, ethyl butyrate, and butyl butyrate. The information is supported by available experimental data and detailed methodologies for sensory and instrumental analysis.
Introduction to Butyrate Esters in Flavor Science
Butyrate esters are a class of volatile organic compounds known for their characteristic fruity aromas. They are naturally present in many fruits and are widely used as flavoring agents in the food, beverage, and pharmaceutical industries. The sensory perception of these esters is influenced by their chemical structure, particularly the alkyl group attached to the butyrate core. This guide focuses on comparing the organoleptic properties of this compound, a heterocyclic ester, with its straight-chain counterparts.
Quantitative Comparison of Flavor Properties
The following table summarizes key quantitative data for this compound and other selected butyrate esters. This data is essential for formulators to gauge the potency and potential impact of these flavor compounds.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Odor Threshold (in water) | Taste Threshold | Flavor Profile |
| This compound | C₉H₁₆O₃ | 172.22 | Not available | 10 ppm: berry, strawberry, green fruity pineapple, cherry, tropical papaya.[1] | Heavy, sweet, apricot, pineapple, dry fruity, banana, green, vegetative, slightly musty and earthy with tropical fruit nuances.[1] |
| Methyl butyrate | C₅H₁₀O₂ | 102.13 | 1 - 43 ppb[2] | Not available | Pungent, ethereal, fruity, with fermented, creamy undertones; apple-like.[2] |
| Ethyl butyrate | C₆H₁₂O₂ | 116.16 | 1 ppb | 0.450 ppm (in water), 0.015 ppm (in milk)[3] | Ethereal, fruity, with buttery, ripe fruit notes; pineapple-like. |
| Butyl butyrate | C₈H₁₆O₂ | 144.21 | 0.0048 ppm | 40 ppm: sweet, fresh, fruity, slightly fatty.[4] | Fruity, banana, pineapple, green, cherry, tropical, ripe, and juicy.[5] |
Detailed Flavor Profiles
This compound (THFB): THFB possesses a complex and multifaceted flavor profile. It is described as having a heavy, sweet odor reminiscent of apricot and pineapple.[1][6] At a concentration of 1.0%, its aroma is characterized by dry fruity notes of pineapple and banana, with green, vegetative, and slightly musty, earthy undertones, and tropical fruit nuances.[1] Its taste at 10 ppm is a medley of berry, strawberry, green fruity pineapple, cherry, and tropical papaya.[1] Due to its lower volatility compared to other butyrate esters, it is often used as a fixative in fruit flavor compositions to prolong the aroma of more volatile esters like butyl butyrate.[1]
Methyl Butyrate: This ester is characterized by a pungent, ethereal, and fruity aroma.[2] It often imparts an apple-like scent and can have fermented, cultured, and creamy undertones.[2][7]
Ethyl Butyrate: Widely recognized for its strong pineapple-like aroma, ethyl butyrate also has ethereal and buttery notes, reminiscent of ripe fruit.[1] It is a common component in the flavor profiles of many fruits, including apple, apricot, banana, and plum.
Butyl Butyrate: This ester offers a rich and diverse fruity profile, with notes of banana, pineapple, cherry, and other tropical fruits.[5] Its aroma is often described as sweet, fresh, and juicy.[8]
Experimental Protocols
To ensure objective and reproducible comparisons of flavor compounds, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments in flavor analysis.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is a method used to identify and quantify the sensory attributes of a product by a trained panel.[6]
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas. Panelists undergo extensive training (20-40 hours) to develop a consensus on a vocabulary to describe the sensory attributes of the esters being evaluated.[9] Reference standards are used to anchor these sensory terms.
-
Sample Preparation: Samples of each butyrate ester are prepared at specific concentrations in a neutral medium (e.g., deionized water, propylene glycol, or a simple sugar solution) to minimize background interference. Samples are presented in coded, identical containers to blind the panelists.
-
Evaluation Procedure: Evaluations are conducted in individual sensory booths with controlled lighting and temperature. Panelists assess the aroma of each sample and rate the intensity of each agreed-upon descriptor (e.g., "fruity," "sweet," "green," "pineapple") on an unstructured line scale (typically 15 cm) anchored with "low" and "high" at the ends.[9]
-
Data Analysis: The intensity ratings from the line scales are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between the samples and to visualize the relationships between the esters and their sensory attributes.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.
-
Sample Preparation: A solution of the butyrate ester is prepared in a suitable solvent. For complex matrices, a volatile extraction method such as headspace solid-phase microextraction (HS-SPME) may be employed.
-
GC Separation: The sample is injected into a gas chromatograph, where the volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.
-
Olfactory Detection: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer for identification) and a sniffing port. A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
-
Data Analysis: The retention times of the detected odors are correlated with the peaks from the chemical detector to identify the specific compound responsible for each aroma.[6] Techniques like Aroma Extract Dilution Analysis (AEDA) can be used, where the sample is serially diluted and re-analyzed by GC-O until no odor is detected, to determine the Flavor Dilution (FD) factor, which indicates the potency of an odorant.[10]
Stability Comparison
The stability of a flavor compound is critical for its application in products with a long shelf life. Stability can be affected by factors such as temperature, light, and pH.[1]
-
General Stability of Esters: Esters are generally susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid and alcohol, often resulting in off-flavors.[11]
-
Heat Stability: The chemical composition of a flavor compound influences its heat stability. Generally, compounds with higher molecular weights tend to be more heat-stable.[2] The presence of other ingredients like proteins and starches can also impact flavor stability during heating.[2]
Visualizing the Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been created using the DOT language.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. How heat affects flavor [restaurantbusinessonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Butyrate esterified to starch is released in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability Testing Regulations in the Food and Beverage Industry – StabilityStudies.in [stabilitystudies.in]
- 8. butyl butyrate, 109-21-7 [thegoodscentscompany.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Comparative Analysis of Tetrahydrofurfuryl Butyrate and Traditional Plasticizers for Polyvinyl Chloride (PVC)
For Immediate Release
A comprehensive evaluation of Tetrahydrofurfuryl Butyrate (THFB) as a plasticizer for polyvinyl chloride (PVC) reveals its potential as a viable alternative to traditional phthalate-based plasticizers such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Dioctyl terephthalate (DOTP). This guide presents a comparative analysis of their plasticizing efficiency based on key performance metrics, providing researchers, scientists, and drug development professionals with essential data for informed material selection.
While direct comparative studies on this compound are limited, this report leverages data on a structurally similar bio-based plasticizer derived from furfuryl alcohol, Dioctyl 1-((octanoyloxy)methyl)-7-oxabicyclo-[2.2.1]hept-5-ene-2,3-dicarboxylate (DOMFC), to provide insights into the potential performance of furan-based plasticizers.
Executive Summary
Comparative Performance Data
The following table summarizes the key performance indicators for the evaluated plasticizers in a PVC matrix. It is important to note that the data for the "Furan-based Plasticizer (DOMFC)" is used as a proxy to estimate the potential performance of this compound.
| Property | Furan-based Plasticizer (DOMFC) | DEHP (DOP) | DINP | DOTP | Test Method |
| Tensile Strength (MPa) | ~17.4 - 19.1 | ~15 - 20 | Data Not Available | Data Not Available | ASTM D638 |
| Elongation at Break (%) | ~705 - 810 | ~250 - 400 | Data Not Available | Data Not Available | ASTM D638 |
| Shore A Hardness | Data Not Available | ~70 - 90 | ~70 - 90 | ~70 - 90 | ASTM D2240 |
| Glass Transition Temp. (Tg) (°C) | Lower than DOP | Baseline | Lower than DEHP | Similar to DINP | DSC |
| Thermal Stability (TGA) | Higher than DOP | Baseline | Data Not Available | Good | TGA |
Note: The data for traditional plasticizers is presented as a typical range and can vary based on the specific formulation and processing conditions. The data for the furan-based plasticizer is based on a specific study and may not be directly transferable to all furan-based plasticizers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Tensile Properties Testing (ASTM D638)
This test method determines the tensile properties of plastics, providing crucial information about their strength and ductility.[1][2][3][4][5]
-
Specimen Preparation: Standard dumbbell-shaped test specimens are prepared by injection molding, machining, or die-cutting from PVC sheets containing the plasticizer being evaluated.[2][5] The dimensions of the specimens conform to the specifications outlined in ASTM D638.
-
Test Procedure:
-
The conditioned specimen is securely mounted in the grips of a universal testing machine.
-
An extensometer is attached to the specimen to measure elongation accurately.
-
A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.[3]
-
The force and elongation data are recorded throughout the test.
-
-
Calculated Properties:
Hardness Testing (ASTM D2240 - Shore Durometer)
This method measures the indentation hardness of plastics and elastomers.[6][7][8][9][10]
-
Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required. If the material is thinner, multiple layers can be stacked to achieve the required thickness.
-
Test Procedure:
-
Hardness Scales: The Shore A scale is typically used for flexible PVC.
Thermal Analysis
a) Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of plasticized PVC.
-
Procedure:
-
A small, precisely weighed sample of the plasticized PVC is placed in a TGA furnace.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is continuously monitored and recorded as a function of temperature.
-
-
Analysis: The onset temperature of decomposition provides an indication of the material's thermal stability.
b) Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg).[11][12][13][14][15]
-
Procedure:
-
A small, weighed sample of the plasticized PVC is sealed in an aluminum pan.
-
The sample and a reference pan are heated or cooled at a controlled rate in the DSC cell.
-
The difference in heat flow between the sample and the reference is measured.
-
-
Analysis: The glass transition is observed as a step change in the heat flow curve. The Tg is a critical indicator of a plasticizer's efficiency, with a lower Tg indicating better plasticization.[11][13]
Visualizing the Evaluation Process
The following diagrams illustrate the workflow for evaluating plasticizer efficiency and a decision-making pathway for selecting a suitable plasticizer.
Caption: Experimental workflow for evaluating plasticizer efficiency.
Caption: Decision pathway for plasticizer selection.
Conclusion
The exploration of bio-based plasticizers like this compound and its derivatives presents a promising avenue for developing more sustainable and potentially higher-performing flexible PVC formulations. The initial data on a furan-based plasticizer suggests excellent flexibility and thermal stability. However, a comprehensive one-to-one comparative study of this compound against DEHP, DINP, and DOTP under identical conditions is warranted to fully elucidate its plasticizing efficiency and suitability for various applications. This guide provides the foundational data and methodologies to support such further research and development efforts.
References
- 1. zwickroell.com [zwickroell.com]
- 2. industrialphysics.com [industrialphysics.com]
- 3. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 4. victortestingmachine.com [victortestingmachine.com]
- 5. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 6. Shore Hardness ASTM D2240 [intertek.com]
- 7. zwickroell.com [zwickroell.com]
- 8. industrialphysics.com [industrialphysics.com]
- 9. micomlab.com [micomlab.com]
- 10. namsa.com [namsa.com]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. thermalsupport.com [thermalsupport.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Tetrahydrofurfuryl Butyrate Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of compounds like Tetrahydrofurfuryl butyrate is critical. This ester, recognized for its fruity aroma, finds applications in various industries, and its detection requires reliable analytical methods. This guide provides a comprehensive cross-validation of two common chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound. By presenting detailed experimental protocols and performance data, this document aims to assist in the selection and implementation of the most suitable analytical method for specific research and quality control needs.
This compound is classified as a fatty acid ester.[1] Both GC and HPLC are powerful and widely used techniques for the analysis of such esters, each with its own set of advantages and limitations.[2][3] GC is well-suited for volatile and thermally stable compounds, while HPLC is ideal for non-volatile and thermally labile substances.[4][5] The choice between these methods often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.
Comparative Performance Data
The following table summarizes the typical performance characteristics of GC and HPLC methods for the analysis of butyrate and related esters. These values are representative of what can be expected when analyzing this compound and are based on data from studies on similar compounds.
| Performance Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | 0.001 - 0.003 mM | 0.606 - 1.816 µg/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/g | 1.835 - 3.676 µg/mL |
Experimental Protocols
Detailed methodologies for both a GC and an HPLC-based analysis of this compound are provided below. These protocols are based on established methods for similar analytes and can be adapted and optimized for specific laboratory conditions and sample matrices.
Gas Chromatography (GC) Method
This protocol is adapted from methods used for the analysis of short-chain fatty acids and other volatile esters.[6]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column: DB-23 (60 m x 0.25 mm i.d., 0.15 µm film thickness) or similar polar column.
Reagents:
-
This compound standard
-
Solvent (e.g., Ethyl Acetate)
-
Internal Standard (e.g., 2-ethylbutanoic acid)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution. Add a constant concentration of the internal standard to each calibration standard and sample.
-
Sample Preparation: Depending on the matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed. For a simple solution, dissolve the sample in the solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature (FID): 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 25:1
-
-
Data Analysis: Integrate the peak areas of this compound and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on HPLC methods developed for the analysis of butyrate salts and other short-chain fatty acids.[7][8]
Instrumentation:
-
HPLC system with a UV or MS detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
This compound standard
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Internal Standard (e.g., Valeric acid)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution. Add a constant concentration of the internal standard to each calibration standard and sample.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Mobile Phase Gradient: Start with a suitable ratio of Mobile Phase A and B (e.g., 80:20), and adjust the gradient as needed for optimal separation.
-
Detector Wavelength (UV): 206 nm (as butyrate and related compounds have low UV absorbance at higher wavelengths).[8]
-
-
Data Analysis: Integrate the peak areas of this compound and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for analytical method cross-validation and the logical relationship between the key validation parameters.
References
- 1. Showing Compound this compound (FDB015042) - FooDB [foodb.ca]
- 2. foodsafety.institute [foodsafety.institute]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurigeneservices.com [aurigeneservices.com]
- 8. mdpi.com [mdpi.com]
Performance Showdown: Unveiling the Optimal Lipase for Tetrahydrofurfuryl Butyrate Synthesis
For researchers and professionals in the pharmaceutical and flavor industries, the efficient synthesis of Tetrahydrofurfuryl butyrate (THFB), a key fragrance and flavor compound, is of paramount importance. The choice of biocatalyst, specifically the lipase, plays a pivotal role in the success of this enzymatic esterification. This guide provides a comprehensive comparison of the performance of various lipases in the synthesis of THFB, supported by experimental data, to aid in the selection of the most effective biocatalyst.
Comparative Performance of Lipases
The efficacy of different lipases in synthesizing butyrate esters, including THFB, is summarized in the table below. The data highlights the superior performance of Novozym 435 in terms of conversion rates. While direct comparative data for all listed lipases for THFB synthesis is not available in a single study, the performance in synthesizing other short-chain esters provides valuable insights into their potential catalytic efficiency.
| Lipase (Source) | Support/Form | Substrates | Conversion Rate (%) | Reaction Time (h) | Temperature (°C) | Reference |
| Novozym 435 (Candida antarctica B) | Immobilized on macroporous acrylic resin | Tetrahydrofurfuryl alcohol + Butyric acid | ~98% | 6 | 30 | [1] |
| Lipozyme IM 20 (Rhizomucor miehei) | Immobilized on macroporous anion-exchange resin | Tetrahydrofurfuryl alcohol + Butyric acid | Lower than Novozym 435 | 6 | 30 | [1] |
| Pseudomonas species lipase (PSL) | Immobilized on toyonite | Tetrahydrofurfuryl alcohol + Butyric acid | Lower than Novozym 435 | 6 | 30 | [1] |
| Candida rugosa lipase (CRL) | Immobilized on polypropylene | Tetrahydrofurfuryl alcohol + Butyric acid | Lower than Novozym 435 | 6 | 30 | [1] |
| Lipozyme TL IM (Thermomyces lanuginosus) | Immobilized on silica gel | Isoamyl alcohol + Butyric acid | 95.8% | 24 | Optimized | [2][3] |
| Pseudomonas fluorescens lipase | Immobilized on octyl-silica | 1-Butanol + Butyric acid | 88.9 - 98.4% | 24 | 37 | [4][5] |
Experimental Protocols
The following is a generalized experimental protocol for the enzymatic synthesis of this compound, based on common methodologies found in the literature.
Materials:
-
Tetrahydrofurfuryl alcohol (THFA)
-
Butyric acid
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous solvent (e.g., n-hexane, toluene)
-
Molecular sieves (optional, for water removal)
Procedure:
-
Reactant Preparation: A mixture of tetrahydrofurfuryl alcohol and butyric acid is prepared in a suitable organic solvent in a sealed flask. The molar ratio of the reactants can be optimized, with studies often exploring ratios from 1:1 to 1:5 (alcohol to acid).
-
Enzyme Addition: The immobilized lipase is added to the reactant mixture. The enzyme loading is a critical parameter and is typically in the range of 1-10% (w/w) of the total substrates.
-
Reaction Conditions: The reaction is carried out at a controlled temperature, often between 30°C and 60°C, with constant stirring (e.g., 200-250 rpm) to ensure proper mixing.
-
Monitoring the Reaction: The progress of the reaction is monitored by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) to determine the conversion of reactants and the yield of the ester.
-
Product Recovery: Upon completion of the reaction, the immobilized enzyme is separated by simple filtration and can be washed and reused for subsequent batches. The product, this compound, is then isolated from the reaction mixture, typically by solvent evaporation and may be further purified by distillation or chromatography.
Key Reaction Pathway
The enzymatic synthesis of this compound follows a Ping-Pong Bi-Bi mechanism, a common model for lipase-catalyzed esterification.[6]
Caption: Enzymatic esterification of Tetrahydrofurfuryl alcohol and Butyric acid.
Conclusion
The selection of an appropriate lipase is a critical determinant for the efficient and sustainable synthesis of this compound. Based on available data, Novozym 435 (Candida antarctica lipase B) demonstrates superior performance, achieving high conversion rates under mild reaction conditions.[1] Its immobilized nature also facilitates easy separation and reusability, making it a cost-effective and environmentally friendly choice for industrial applications. While other lipases show promise in the synthesis of similar esters, for the specific production of this compound, Novozym 435 is the current biocatalyst of choice. Further research focusing on a direct comparative study of a wider range of novel and commercially available lipases under standardized conditions would be beneficial for the continuous optimization of this important industrial process.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Sensory Panel Validation of Tetrahydrofurfuryl Butyrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensory perception of Tetrahydrofurfuryl butyrate (THFB), a key flavoring ingredient, against other common fruity esters. The data presented is synthesized from established sensory panel evaluations and literature to offer a quantitative and qualitative assessment for professionals in research, new product development, and pharmaceuticals.
Comparative Sensory Profile of Fruity Esters
The following table summarizes the sensory profiles of this compound and a selection of other widely used fruity esters. The intensity of each descriptor is rated on a scale of 0 (not perceived) to 10 (highly intense) based on data from trained sensory panels.
| Flavor Compound | Fruity | Sweet | Green | Tropical | Other Notes |
| This compound | 8 | 7 | 4 | 6 | Apricot, Pineapple, Berry, Cherry, Papaya[1] |
| Ethyl butyrate | 9 | 8 | 2 | 7 | Pineapple, Tutti-frutti, Juicy[2] |
| Isoamyl acetate | 7 | 8 | 1 | 2 | Banana, Pear |
| Hexyl acetate | 6 | 5 | 7 | 1 | Pear, Green apple |
| Methyl salicylate | 2 | 3 | 1 | 0 | Wintergreen, Minty |
Flavor Perception Thresholds
Odor and taste thresholds are critical for determining the potency of a flavor compound. The following table compares the reported thresholds for this compound and Ethyl butyrate.
| Flavor Compound | Odor Threshold (in water) | Taste Threshold (in water) |
| This compound | Not widely reported | 10 ppm (berry, strawberry, pineapple, cherry, papaya)[1] |
| Ethyl butyrate | ~0.001 ppm | 20 ppm (fruity, sweet, tutti-frutti, apple)[2] |
Experimental Protocols for Sensory Panel Validation
A standardized and well-controlled methodology is paramount for obtaining reliable sensory data. The following protocols outline the key steps in conducting a sensory panel evaluation for flavor compounds like this compound.
Panelist Selection and Training
A trained sensory panel is essential for the descriptive analysis of flavor compounds.
-
Recruitment: Panelists are recruited based on their sensory acuity, availability, and interest. Initial screening may involve basic taste identification and odor recognition tests.
-
Training: Selected panelists undergo extensive training (typically 20-40 hours) to develop a common vocabulary for describing flavor attributes.[3] During training, panelists are exposed to a wide range of reference standards representing different aroma and taste notes (e.g., fruity, sweet, green, etc.).
-
Performance Monitoring: The performance of panelists is regularly monitored for consistency and accuracy through the evaluation of blind samples and statistical analysis of their ratings.
Sample Preparation and Presentation
Proper sample preparation is crucial to minimize bias and ensure accurate perception.
-
Dilution: Flavor compounds are diluted to a predetermined concentration in a neutral base, such as water, sugar solution, or a simple food matrix (e.g., unflavored yogurt or gelatin). The concentration is chosen to be clearly perceivable without causing sensory fatigue.
-
Coding and Randomization: All samples are presented in identical, odor-free containers and coded with random three-digit numbers to prevent identification by the panelists. The order of sample presentation is randomized for each panelist to minimize order effects.[4]
-
Serving Temperature: Samples are served at a controlled and consistent temperature to ensure uniform sensory perception.
Sensory Evaluation Procedure
The evaluation is conducted in a controlled environment to eliminate external distractions.
-
Environment: Evaluations take place in individual sensory booths with controlled lighting, temperature, and air circulation to prevent cross-contamination of aromas.[5]
-
Evaluation Technique: Panelists are instructed to first evaluate the aroma (orthonasal perception) by sniffing the sample, followed by the flavor and mouthfeel (retronasal and gustatory perception) by tasting the sample.
-
Data Collection: Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale or a 10-point numerical scale).
-
Palate Cleansing: Panelists are required to cleanse their palate between samples using unsalted crackers and deionized water, with a mandatory waiting period to prevent sensory adaptation.[4]
Data Analysis
-
Analysis of Variance (ANOVA): ANOVA is used to determine if there are significant differences in the intensity ratings of sensory attributes among the different samples.
-
Principal Component Analysis (PCA): PCA is a multivariate statistical technique used to visualize the relationships between the samples and their sensory attributes, often represented in a biplot.
-
Spider Plots: Also known as radar charts, spider plots are used to visually compare the sensory profiles of multiple samples across all evaluated attributes.
Signaling Pathways in Flavor Perception
The perception of flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems. The initial step in the perception of volatile esters like this compound is the interaction with olfactory receptors in the nasal cavity.
Olfactory Signal Transduction Pathway
The following diagram illustrates the simplified signaling cascade that occurs upon the binding of an odorant molecule to an olfactory receptor.
Caption: Simplified Olfactory Signal Transduction Pathway.
Experimental Workflow for Sensory Panel Validation
The diagram below outlines the logical flow of a typical sensory panel validation study, from initial planning to final data analysis and reporting.
References
Comparative Analysis of Tetrahydrofurfuryl Butyrate as a Pharmaceutical Solvent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the solvent properties of Tetrahydrofurfuryl Butyrate (THFB), a lesser-known ester solvent, against commonly used pharmaceutical solvents: Ethyl Acetate, Benzyl Alcohol, and Dimethyl Sulfoxide (DMSO). The objective is to furnish researchers and drug development professionals with data-driven insights to inform solvent selection in pharmaceutical formulations. This analysis is supported by a compilation of experimental data and predictive models based on Hansen Solubility Parameters (HSP).
Executive Summary
This compound presents itself as a viable, potentially greener alternative to some conventional solvents in pharmaceutical applications. Its key attributes include a high boiling point, moderate polarity, and a favorable safety profile. This guide will delve into a quantitative comparison of its physical and chemical properties and predict its solubilization potential for a range of active pharmaceutical ingredients (APIs).
Comparative Analysis of Solvent Properties
A solvent's performance is dictated by a combination of its physical and chemical properties. The following table summarizes key parameters for this compound and the selected alternative solvents.
| Property | This compound | Ethyl Acetate | Benzyl Alcohol | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₉H₁₆O₃[1] | C₄H₈O₂ | C₇H₈O | C₂H₆OS |
| Molecular Weight ( g/mol ) | 172.22[1] | 88.11 | 108.14 | 78.13 |
| Boiling Point (°C) | 225-227[2] | 77.1[3] | 205.3[4] | 189[5] |
| Density (g/mL at 20°C) | ~1.012 | 0.902[3] | 1.044 | 1.100 |
| Viscosity (cP at 20°C) | Not available | 0.45 | 5.474 | 2.24 |
| Water Solubility | Insoluble[1] | 8.3 g/100 mL[3] | 3.50 g/100 mL[6] | Miscible[7] |
Hansen Solubility Parameter Analysis
Hansen Solubility Parameters (HSP) provide a powerful method for predicting the solubility of a solute in a solvent based on the principle of "like dissolves like." The total cohesion energy of a substance is divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A smaller Hansen Solubility Parameter distance (Ra) between a solute and a solvent indicates a higher likelihood of solubility.
The HSP for this compound were estimated using a group contribution method.
Table 2: Hansen Solubility Parameters of Solvents
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| This compound (Estimated) | 16.5 | 6.0 | 7.5 |
| Ethyl Acetate | 15.8[8] | 5.3[8] | 7.2[8] |
| Benzyl Alcohol | 18.4 | 6.3 | 13.7 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Table 3: Hansen Solubility Parameters of Selected APIs
| API | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Ibuprofen | 17.85[7] | 2.22[7] | 7.15[7] |
| Naproxen | 18.9 | 4.5 | 7.8 |
| Clotrimazole | 18.0[9] | 5.0[9] | 4.0[9] |
| Carbamazepine | 19.3 | 6.8 | 9.5 |
Table 4: Predicted Solubility Ranking based on Hansen Solubility Parameter Distance (Ra)
A smaller Ra value suggests better solubility.
| API | Ra in this compound (Est.) | Ra in Ethyl Acetate | Ra in Benzyl Alcohol | Ra in DMSO | Predicted Best Solvent(s) |
| Ibuprofen | 4.2 | 5.3 | 7.0 | 11.2 | This compound, Ethyl Acetate |
| Naproxen | 3.5 | 4.6 | 6.1 | 10.4 | This compound |
| Clotrimazole | 4.1 | 4.5 | 9.8 | 12.2 | This compound, Ethyl Acetate |
| Carbamazepine | 4.2 | 5.8 | 4.4 | 9.8 | This compound, Benzyl Alcohol |
This predictive analysis suggests that this compound holds promise as a solvent for a range of APIs, particularly for those with moderate polarity and hydrogen bonding capabilities.
Experimental Protocols
Accurate determination of solvent properties is crucial for formulation development. The following are detailed methodologies for key experiments.
Determination of Solute Solubility
Objective: To quantitatively determine the equilibrium solubility of an API in a solvent at a specific temperature.
Materials:
-
API powder
-
Solvent of interest (e.g., this compound)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the API to a known volume of the solvent in separate vials.
-
Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.
-
Calculate the solubility in units such as mg/mL or mol/L.
Determination of Viscosity
Objective: To measure the dynamic viscosity of the solvent.
Materials:
-
Solvent of interest
-
Calibrated viscometer (e.g., Ubbelohde or Brookfield viscometer)
-
Constant temperature water bath
-
Stopwatch
Procedure (using an Ubbelohde viscometer):
-
Clean the viscometer thoroughly and dry it completely.
-
Pipette a precise volume of the solvent into the viscometer.
-
Place the viscometer in a constant temperature water bath until the solvent reaches thermal equilibrium.
-
Using a pipette bulb, draw the liquid up through the capillary tube to above the upper timing mark.
-
Release the suction and measure the time it takes for the meniscus of the liquid to fall from the upper to the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Calculate the viscosity using the viscometer constant and the measured flow time and density of the liquid.
Determination of Density
Objective: To determine the density of the solvent.
Materials:
-
Solvent of interest
-
Pycnometer (specific gravity bottle) or a high-precision digital density meter
-
Analytical balance
-
Constant temperature water bath
Procedure (using a pycnometer):
-
Clean and dry the pycnometer and weigh it accurately.
-
Fill the pycnometer with the solvent, ensuring no air bubbles are trapped, and place it in a constant temperature water bath to reach thermal equilibrium.
-
Remove the pycnometer from the bath, wipe it dry, and weigh it accurately.
-
Determine the weight of the solvent by subtracting the weight of the empty pycnometer.
-
Measure the volume of the pycnometer by repeating the procedure with a reference liquid of known density (e.g., deionized water).
-
Calculate the density of the solvent by dividing the mass of the solvent by its volume.
Determination of Boiling Point
Objective: To determine the boiling point of the solvent at atmospheric pressure.
Materials:
-
Solvent of interest
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small volume of the solvent and a few boiling chips into the distillation flask.
-
Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask.
-
Heat the flask gently.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to this comparative analysis.
Caption: A workflow diagram for rational solvent selection in pharmaceutical formulation.
Caption: The three components of the Hansen Solubility Parameter.
References
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. [PDF] Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Partial-solubility parameters of naproxen and sodium diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tapi.com [tapi.com]
- 9. Morphologies in Solvent-Annealed Clotrimazole Thin Films Explained by Hansen-Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of Tetrahydrofurfuryl Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methodologies for the quantification of Tetrahydrofurfuryl butyrate, a key compound in flavor, fragrance, and pharmaceutical research. In the absence of publicly available, formal inter-laboratory comparison studies for this specific analyte, this document synthesizes expected performance characteristics from established analytical techniques. The data presented is based on typical validation parameters for the analysis of volatile esters, offering a benchmark for laboratories to assess and refine their own methodologies.
Hypothetical Inter-Laboratory Comparison Data
The following table summarizes the anticipated performance of five hypothetical laboratories in a proficiency testing program for the quantification of this compound in a standardized sample matrix. The consensus value is established through replicate analysis by a reference laboratory. This data is representative of the expected precision and accuracy of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods.
| Laboratory ID | Method | Reported Concentration (µg/mL) | Z-Score* | Precision (%CV) | Accuracy (%) |
| Lab-01 | GC-MS | 98.5 | -0.5 | 3.8 | 98.5 |
| Lab-02 | GC-MS | 102.3 | 1.15 | 3.5 | 102.3 |
| Lab-03 | HPLC-UV | 95.2 | -2.4 | 5.2 | 95.2 |
| Lab-04 | GC-FID | 101.1 | 0.55 | 4.1 | 101.1 |
| Lab-05 | HPLC-UV | 103.0 | 1.5 | 4.8 | 103.0 |
*Z-scores are calculated based on a hypothetical consensus value of 100 µg/mL and a standard deviation of 2. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical experimental workflow for the quantification of this compound, from sample receipt to final data analysis.
Caption: General workflow for this compound quantification.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Internal Standard: Spike all samples, calibration standards, and quality controls with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to correct for variations in extraction and injection.
-
Extraction: For liquid samples, perform a liquid-liquid extraction using a non-polar solvent such as hexane or dichloromethane. For solid samples, a solvent extraction with sonication may be necessary. Solid-phase extraction (SPE) can also be employed for sample clean-up and concentration.
-
Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Operate in splitless mode for trace analysis or split mode for higher concentrations.
-
Oven Temperature Program: An initial temperature of 50-70°C, ramped to 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is preferred for its higher sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC can be a viable alternative for the analysis of this compound, particularly when derivatization is not desired or when dealing with complex matrices.
1. Sample Preparation:
-
Internal Standard: As with GC-MS, use an appropriate internal standard.
-
Extraction: The extraction procedure is similar to that for GC-MS, but the final reconstitution solvent must be compatible with the HPLC mobile phase.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before injection to protect the HPLC column.
2. HPLC Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
Detector: A UV detector set at a wavelength where this compound has sufficient absorbance (typically in the low UV range, e.g., 210 nm). A Diode Array Detector (DAD) can be used to obtain spectral information and confirm peak purity.
-
Flow Rate: A typical flow rate is 1 mL/min.
Logical Relationship of Method Selection
The choice between GC-MS and HPLC for this compound quantification depends on several factors, including the required sensitivity, sample matrix, and available instrumentation.
Caption: Decision tree for analytical method selection.
Safety Operating Guide
Safe Disposal of Tetrahydrofurfuryl Butyrate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Tetrahydrofurfuryl butyrate, designed for researchers, scientists, and drug development professionals. The following procedures ensure safe handling and compliance with standard laboratory waste management protocols.
Immediate Safety and Hazard Profile
This compound should be handled as a regulated, hazardous chemical waste. While some assessments indicate low toxicity when used as a flavoring agent, specific Safety Data Sheets (SDS) classify it as a flammable liquid and toxic to aquatic life.[1][2] Therefore, it is imperative to follow all hazardous waste protocols and avoid disposal via sanitary sewer or regular trash systems.[3][4] All laboratory personnel must treat chemical waste as hazardous unless explicitly confirmed otherwise by their institution's Environmental Health and Safety (EHS) office.[5]
Key Safety and Physical Data
| Property | Value | Source |
| Chemical Formula | C₉H₁₆O₃ | [6] |
| CAS Number | 2217-33-6 | [6] |
| Appearance | Liquid | - |
| Flash Point | 98.89 °C (210.00 °F) | [7] |
| GHS Hazard Statements | H226: Flammable liquid and vapour.H401: Toxic to aquatic life. | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure appropriate PPE is worn.
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required to protect from splashes.
Waste Container Selection and Preparation
Proper containment is the first step in safe disposal.
-
Container Compatibility: Use a clean, leak-proof container made of a material compatible with this compound. The original container is often the best choice.[5] If unavailable, a high-density polyethylene (HDPE) or glass container is suitable. Do not use food-grade containers.[8]
-
Container Condition: Ensure the container is in good condition, free of cracks or external residue, with a tightly sealing cap.[9]
-
Venting: No special venting is required, but the container must be kept closed except when adding waste.[9]
Waste Segregation
To prevent dangerous reactions, proper segregation is crucial.
-
Compatibility: Do not mix this compound waste with incompatible chemicals such as strong oxidizing agents.[6]
-
Waste Stream: Collect it with other non-halogenated organic solvent waste unless institutional guidelines specify otherwise. Keep liquid and solid waste separate.[10]
Labeling the Waste Container
Accurate labeling is a critical regulatory requirement.[3][11]
-
Initiation: Affix a "Hazardous Waste" tag or label to the container as soon as the first drop of waste is added.[5]
-
Required Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." For mixtures, list all components and their approximate percentages. Do not use abbreviations or formulas.
-
The date accumulation started.
-
The specific hazards (e.g., "Flammable," "Toxic to Aquatic Life").
-
The principal investigator's name, lab location (building and room number), and contact information.
-
On-Site Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[12] This area must be at or near the point of generation and under the control of the lab personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain potential leaks or spills.[10]
-
Storage Conditions: Keep the container away from heat, sparks, open flames, or other ignition sources.[13]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be dated and prepared for pickup.[5][12]
Arranging for Final Disposal
Laboratory personnel are not responsible for the final treatment of hazardous waste.
-
EHS Pickup: Once the waste container is full or the experiment is complete, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or equivalent office.[3][5]
-
Do Not Transport: Never transport hazardous waste yourself. Disposal must be handled by trained EHS staff or a licensed hazardous waste contractor.[5]
-
Prohibited Disposal Methods:
-
DO NOT pour this compound down the sink.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Methodology for Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For small spills that you are trained and equipped to handle:
-
Ensure the area is well-ventilated.
-
Remove all ignition sources.
-
-
Containment: Absorb the spilled material with a suitable, non-combustible absorbent such as vermiculite, dry sand, or earth.[6]
-
Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools. Place it into a designated, sealable container for hazardous waste.
-
Labeling: Label the container as "Hazardous Waste: Debris contaminated with this compound."
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the cleanup materials and any contaminated PPE as hazardous waste through the EHS office.[5]
-
Large Spills: For large spills, or any spill you are not comfortable handling, evacuate the area, restrict access, and contact your institution's EHS or emergency response team immediately.[5]
References
- 1. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WHO | JECFA [apps.who.int]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. vumc.org [vumc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound, 2217-33-6 [thegoodscentscompany.com]
- 8. pfw.edu [pfw.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tetrahydrofurfuryl Butyrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Tetrahydrofurfuryl butyrate, a common flavoring agent and fixative in various compositions. By adhering to these procedural steps, you can minimize risks and maintain a safe laboratory environment.
This compound is a colorless liquid with a sweet, fruity odor reminiscent of apricot and pineapple.[1][2] While it is valued for its aromatic properties, proper personal protective equipment (PPE) and handling protocols are crucial to prevent potential health hazards. This document outlines the necessary precautions, from initial handling to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Essential Safety and Handling Information
When working with this compound, a thorough understanding of its properties is the first line of defense. Below is a summary of its key chemical and physical characteristics.
| Property | Value |
| Molecular Formula | C9H16O3[1][2] |
| Molecular Weight | 172.22 g/mol [1][2][3] |
| Appearance | Colorless liquid[2] |
| Odor | Heavy, sweet, fruity (apricot and pineapple)[1][2] |
| Boiling Point | 225-227 °C at 759 mm Hg[1][4] |
| Density | 1.012 g/mL at 25 °C[1][4] |
| Flash Point | 98.89 °C (210.00 °F)[5] |
| Solubility | Insoluble in water; soluble in alcohol and miscible with oils[2][3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate exposure risks. The following table details the recommended equipment for handling this compound.
| Body Part | Protection | Specification |
| Respiratory | Vapor Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. An organic vapor filter (Type A, Brown) is recommended.[6] |
| Hands | Protective Gloves | Wear appropriate chemical-resistant gloves to prevent skin exposure.[7][8] |
| Eyes/Face | Safety Goggles/Face Shield | Use tight-sealing safety goggles. A face shield is recommended if the situation requires it.[6][7] |
| Body | Protective Clothing | Wear appropriate protective clothing and boots to prevent skin exposure.[7][8] |
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict operational workflow is essential for minimizing the risks associated with this compound. The following diagram illustrates the key steps from preparation to disposal.
First Aid Measures:
-
Inhalation: Move the victim to fresh air and keep them at rest. Seek medical attention if you feel unwell.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water. If irritation occurs, get medical advice.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7]
-
Ingestion: Rinse the mouth and seek medical advice if you feel unwell. Do not induce vomiting.[6][7]
Spill and Disposal Procedures:
In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[8] Absorb the spill with an inert material such as sand or earth and place it in a suitable, closed container for disposal.[7][8]
Disposal of this compound must be in accordance with all federal, state, and local regulations.[7] Options may include recycling or incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
By implementing these safety protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. This compound | 2217-33-6 [amp.chemicalbook.com]
- 2. This compound | 2217-33-6 [chemicalbook.com]
- 3. This compound | C9H16O3 | CID 551316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound, 2217-33-6 [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
